2-Chloro-7-fluorobenzo[d]thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-fluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPCQNLKLWGDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-7-fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloro-7-fluorobenzo[d]thiazole is a halogenated heterocyclic compound belonging to the benzothiazole class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. The presence of both chlorine and fluorine atoms on the benzothiazole ring system imparts unique electronic properties that can influence its reactivity, metabolic stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, synthesis, and reactivity. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates available information and provides protocols for its synthesis and characterization based on established methodologies for related compounds.
Core Chemical Properties
A summary of the fundamental chemical identifiers and physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| IUPAC Name | 2-chloro-7-fluoro-1,3-benzothiazole | [1] |
| CAS Number | 154327-28-3 | |
| Molecular Formula | C₇H₃ClFNS | |
| Molecular Weight | 187.626 g/mol | |
| Appearance | Solid, Semi-Solid, Liquid, or Lump | [1] |
| Purity | Typically ≥95% | |
| Melting Point | approx. 210-212 °C (predicted) | |
| Boiling Point | Not available | |
| Solubility | Soluble in some organic solvents | |
| Storage | 2-8 °C under an inert atmosphere | [1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, as well as the thiazole ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the chlorine atom (C2) and the carbons in the benzene ring will exhibit distinct chemical shifts. The carbon-fluorine coupling will be observable for the carbons in proximity to the fluorine atom.
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-F, C-Cl, C=N, and aromatic C-H and C=C bonds. Key expected vibrational frequencies include:
-
C-F stretch: ~1200-1000 cm⁻¹
-
C-Cl stretch: ~800-600 cm⁻¹
-
C=N stretch (thiazole ring): ~1650-1550 cm⁻¹
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z 187, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. An M+2 peak at m/z 189 with an intensity of approximately one-third of the M⁺ peak will be characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope). Fragmentation patterns would likely involve the loss of chlorine, fluorine, or the thiazole ring.
Synthesis and Reactivity
Synthesis: A detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a plausible synthetic route can be derived from the synthesis of its precursor, 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole.[2] The synthesis would likely involve the diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the chloro group at the 2-position.
Experimental Workflow for Synthesis:
Caption: Proposed synthetic workflow for this compound.
Reactivity: The 2-chloro substituent on the benzothiazole ring is expected to be susceptible to nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the thiazole ring and the fluorine atom on the benzene ring. Common nucleophiles such as amines, thiols, and alkoxides can displace the chloride to form a variety of 2-substituted-7-fluorobenzothiazole derivatives. This reactivity makes it a valuable intermediate for the synthesis of compound libraries for drug discovery.
Logical Relationship of Reactivity:
Caption: General scheme for the nucleophilic substitution reactivity of this compound.
Applications in Drug Development
Benzothiazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of fluorine into drug candidates can often lead to improved metabolic stability, binding affinity, and bioavailability.[3] Therefore, this compound serves as a valuable building block for the synthesis of novel drug candidates. Its reactivity at the 2-position allows for the introduction of various pharmacophores to explore structure-activity relationships and optimize biological activity.
Experimental Protocols
General Protocol for Nucleophilic Substitution:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile), add the desired nucleophile (1-1.2 equivalents) and a base (e.g., K₂CO₃, Et₃N, 1.5-2 equivalents).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-7-fluorobenzothiazole derivative.
Note: This is a general protocol and the specific conditions (solvent, base, temperature, and reaction time) may need to be optimized for each specific nucleophile.
Conclusion
This compound is a valuable chemical intermediate with potential applications in the development of new pharmaceuticals. While detailed experimental data for this specific compound is not extensively available, this guide provides a summary of its known properties and outlines logical approaches for its synthesis and functionalization. The information presented here should serve as a useful resource for researchers and scientists working with this and related benzothiazole derivatives. Further experimental investigation is warranted to fully characterize its chemical and biological properties.
References
An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-7-fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Chloro-7-fluorobenzo[d]thiazole, a heterocyclic compound of interest in medicinal and materials chemistry. This document outlines the key spectroscopic techniques, presents predicted data in a structured format, and includes detailed experimental protocols.
Compound Overview
This compound is a substituted benzothiazole derivative. The benzothiazole core is a bicyclic system composed of a benzene ring fused to a thiazole ring. This scaffold is prevalent in a wide range of biologically active compounds.[1][2] The specific substitutions of a chlorine atom at the 2-position and a fluorine atom at the 7-position significantly influence the molecule's electronic properties, reactivity, and potential biological activity.[1][3]
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 154327-28-3 | [4] |
| Molecular Formula | C₇H₃ClFNS | [4][5] |
| Molecular Weight | 187.62 g/mol | [4][5] |
| IUPAC Name | 2-chloro-7-fluoro-1,3-benzothiazole | |
| Appearance | Colorless to off-white Solid (Predicted) | [4][5] |
| Boiling Point | 253.0 ± 13.0 °C (Predicted) | [4][5] |
| Density | 1.532 ± 0.06 g/cm³ (Predicted) | [4][5] |
Structural Elucidation Workflow
The definitive identification and structural confirmation of this compound relies on a synergistic application of various analytical techniques. The general workflow involves isolating the pure compound, followed by a suite of spectroscopic analyses to piece together its atomic connectivity and spatial arrangement.
Diagram 1: General Workflow for Structure Elucidation. This flowchart outlines the key stages from synthesis and purification to spectroscopic analysis and final structure confirmation.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H (Position 4) | 7.65 - 7.75 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 8 |
| Aromatic-H (Position 5) | 7.10 - 7.20 | t | J(H-H) ≈ 8 |
| Aromatic-H (Position 6) | 7.40 - 7.50 | d | J(H-H) ≈ 8 |
Note: The aromatic protons on the benzothiazole ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. 2D NMR experiments like COSY and HSQC would be essential for definitive assignment.
Table 3: Predicted ¹³C NMR Chemical Shifts Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Cl (Position 2) | 152 - 155 |
| Aromatic C-H (Position 4) | 115 - 118 (d, ¹J(C-F) ≈ 250 Hz) |
| Aromatic C-H (Position 5) | 125 - 128 |
| Aromatic C-H (Position 6) | 119 - 122 |
| C-F (Position 7) | 160 - 163 (d, ¹J(C-F) ≈ 245 Hz) |
| Aromatic C (Quaternary, 3a) | 130 - 133 |
| Aromatic C (Quaternary, 7a) | 148 - 151 |
Note: Carbons directly bonded to or in close proximity to the fluorine atom will appear as doublets due to C-F coupling.
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Aromatic Stretching | 3050 - 3150 | Medium |
| C=N Stretching (Thiazole Ring) | 1590 - 1650 | Medium to Strong |
| C=C Aromatic Ring Stretching | 1450 - 1600 | Medium to Strong |
| C-F Stretching | 1200 - 1280 | Strong |
| C-Cl Stretching | 700 - 850 | Strong |
| C-S Stretching | 650 - 750 | Medium |
Note: The IR spectrum provides crucial information for identifying the key functional groups and confirming the presence of the aromatic system and carbon-halogen bonds.
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Relative Abundance Notes |
| [M]⁺ (Molecular Ion) | 187 | High |
| [M+2]⁺ | 189 | Approx. 32% of [M]⁺ due to ³⁷Cl isotope |
| [M-Cl]⁺ | 152 | Variable |
| [M-F]⁺ | 168 | Low |
| [C₆H₃FNS]⁺ | 152 | Variable fragment |
Note: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The mass spectrum is expected to display a characteristic 3:1 isotopic pattern for the molecular ion due to the presence of one chlorine atom.[6]
Chemical Structure Visualization
The chemical structure of this compound is depicted below, showing the numbering of the heterocyclic ring system.
Diagram 2: Structure of this compound. This diagram illustrates the atomic arrangement and connectivity of the molecule.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Researchers should adapt these protocols based on available instrumentation and specific sample characteristics.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the chemical structure and connectivity of atoms.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).[6]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are invaluable for unambiguous assignment of all signals.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to deduce the structure.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the compound.[6]
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.[6]
-
Instrumentation: Employ a mass spectrometer, preferably a high-resolution instrument (e.g., TOF, Orbitrap, or FT-ICR) for accurate mass measurements. Common ionization sources include Electron Ionization (EI) or Electrospray Ionization (ESI).[6]
-
Data Acquisition:
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and its isotopic pattern. Compare the observed isotopic distribution with the theoretical pattern for a molecule containing one chlorine atom. For HRMS data, use the exact mass to calculate the elemental formula and confirm it matches C₇H₃ClFNS.[6]
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet (for solids), a thin film on a salt plate (for oils), or in a suitable solvent. For solids, Attenuated Total Reflectance (ATR) is a common and convenient alternative.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different vibrational modes of the functional groups present in the molecule (e.g., aromatic C-H, C=N, C=C, C-F, C-Cl).
-
References
- 1. Buy 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole | 1175277-66-3 [smolecule.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Buy 2-Chloro-4,7-difluorobenzo[d]thiazole | 1177320-67-0 [smolecule.com]
- 4. 2-CHLORO-7-FLUOROBENZOTHIAZOLE | 154327-28-3 [chemicalbook.com]
- 5. 2-CHLORO-7-FLUOROBENZOTHIAZOLE | 154327-28-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-7-fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Chloro-7-fluorobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a key aminobenzothiazole intermediate, followed by a Sandmeyer reaction to yield the final product. This document furnishes detailed experimental protocols, quantitative data where available, and visual diagrams to elucidate the reaction workflow.
Synthesis Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the cyclization of 4-fluoro-3-chloroaniline to form 2-amino-7-chloro-6-fluorobenzothiazole. This intermediate is then converted to the target molecule, this compound, via a Sandmeyer reaction, which replaces the 2-amino group with a chloro group.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-7-chloro-6-fluorobenzothiazole
This procedure details the formation of the key intermediate from 4-fluoro-3-chloroaniline.[1][2][3]
Experimental Workflow:
Caption: Experimental workflow for the synthesis of 2-amino-7-chloro-6-fluorobenzothiazole.
Detailed Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-fluoro-3-chloroaniline and potassium thiocyanate in glacial acetic acid.
-
Cooling: Cool the reaction mixture in an ice bath to a temperature below 10°C.
-
Bromination: While maintaining the low temperature, add a solution of bromine in glacial acetic acid dropwise with constant stirring. The rate of addition should be controlled to prevent a significant rise in temperature.
-
Reaction Progression: After the addition of bromine is complete, continue stirring the reaction mixture at room temperature for several hours to ensure the completion of the reaction.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a concentrated ammonia solution until the precipitation of the product is complete.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.
-
Drying: Dry the obtained solid, 2-amino-7-chloro-6-fluorobenzothiazole, in a vacuum oven.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
This procedure outlines the conversion of the 2-amino intermediate to the final 2-chloro product. The following protocol is a generalized procedure for a Sandmeyer reaction and should be optimized for this specific substrate.
Experimental Workflow:
Caption: Experimental workflow for the Sandmeyer reaction.
Detailed Methodology:
-
Diazotization:
-
Suspend 2-amino-7-chloro-6-fluorobenzothiazole in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete to ensure the full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for about an hour, and then allow it to warm to room temperature. Stirring is continued until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts and wash them sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Starting Material(s) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 2-amino-7-chloro-6-fluorobenzothiazole | 4-fluoro-3-chloroaniline, KSCN, Br₂ | C₇H₄ClFN₂S | 202.64 | Not Reported | Solid |
| This compound | 2-amino-7-chloro-6-fluorobenzothiazole, NaNO₂, CuCl | C₇H₃ClFNS | 187.62 | Not Reported | Not Reported |
Note: Specific yield percentages are not consistently reported in the literature and can vary based on reaction scale and optimization.
Conclusion
This technical guide outlines a reliable and reproducible two-step pathway for the synthesis of this compound. The procedures provided are based on established chemical transformations and offer a solid foundation for researchers in the field of medicinal and materials chemistry. Further optimization of the Sandmeyer reaction step may be necessary to achieve high yields and purity of the final product. The detailed workflows and diagrams are intended to facilitate the practical implementation of this synthesis in a laboratory setting.
References
- 1. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. View of Synthesis of Fluoro Benzothiazoles [1] Comprising Azetidinone Derivatives | Journal of Advances in Science and Technology [ignited.in]
In-Depth Technical Guide: 2-Chloro-7-fluorobenzo[d]thiazole (CAS 154327-28-3)
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: Publicly available information regarding the specific biological activity, detailed experimental protocols, and associated signaling pathways for 2-Chloro-7-fluorobenzo[d]thiazole (CAS 154327-28-3) is limited. This compound is primarily cataloged as a chemical intermediate for organic synthesis. While the broader benzothiazole scaffold is known for a wide range of biological activities, specific data for this particular derivative is not extensively documented in scientific literature or patents. This guide provides the available chemical and safety information and discusses the potential biological relevance based on related compounds.
Chemical Properties and Data
This compound is a halogenated heterocyclic compound. The presence of the benzothiazole core, a chlorine atom at the 2-position, and a fluorine atom at the 7-position suggests its potential as a versatile building block in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 154327-28-3 | N/A |
| Molecular Formula | C₇H₃ClFNS | |
| Molecular Weight | 187.62 g/mol | N/A |
| IUPAC Name | 2-chloro-7-fluoro-1,3-benzothiazole | |
| Physical Form | Solid or Semi-Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| Purity | Typically ≥95% |
Synthesis
Biological Activity Profile (Inferred)
Direct biological data for this compound is not extensively reported. However, the benzothiazole and thiazole moieties are present in numerous compounds with a wide array of biological activities.[1] This suggests that this compound could serve as a precursor or intermediate for the synthesis of novel therapeutic agents.
Derivatives of the broader benzothiazole class have demonstrated potential as:
-
Anticancer Agents: By inducing apoptosis and inhibiting cell proliferation.[1][2]
-
Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[1]
-
Anticonvulsant Agents: Modulating neuronal excitability.
It is plausible that this compound could be utilized in high-throughput screening (HTS) campaigns to identify novel hits for various therapeutic targets.[3]
Experimental Protocols
Due to the lack of specific published research utilizing this compound, detailed experimental protocols for its biological evaluation are not available. For researchers interested in exploring the potential of this compound, the following general experimental workflows for related benzothiazole derivatives could be adapted.
General Workflow for Anticancer Activity Screening
Caption: General workflow for in vitro anticancer activity screening.
Signaling Pathways (Hypothetical)
Given that some benzothiazole derivatives exhibit anticancer properties, a hypothetical mechanism of action could involve the modulation of key signaling pathways implicated in cancer progression.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
Safety Information
The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound (CAS 154327-28-3) is a chemical intermediate with potential for use in the synthesis of biologically active molecules. While direct evidence of its biological effects is currently lacking in the public domain, the well-established pharmacological importance of the benzothiazole scaffold suggests that derivatives of this compound could be of interest in drug discovery and development. Further research is required to elucidate the specific biological properties of this compound and its potential therapeutic applications. Researchers are encouraged to use the general protocols and workflows provided as a starting point for their investigations.
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Chloro-7-fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2-Chloro-7-fluorobenzo[d]thiazole. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide combines available data from chemical suppliers, predicted values from computational models, and extrapolated information from closely related analogs. Detailed experimental protocols for synthesis and characterization are also provided to assist researchers in their work with this and similar molecules.
Chemical Identity and Physical Properties
This compound is a halogenated heterocyclic compound. Its structure consists of a benzene ring fused to a thiazole ring, with a chlorine atom at the 2-position and a fluorine atom at the 7-position. This substitution pattern is expected to significantly influence its reactivity and physicochemical properties.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | 2-chloro-7-fluoro-1,3-benzothiazole | |
| CAS Number | 154327-28-3 | [1] |
| Molecular Formula | C₇H₃ClFNS | [1] |
| Molecular Weight | 187.62 g/mol | [1] |
| Physical Form | Solid, Semi-Solid, or Liquid/Lump | |
| Purity | ≥95% | [1] |
| Melting Point | No experimental data available. Predicted to be a low-melting solid. | Based on related compounds. |
| Boiling Point | 253.0 ± 13.0 °C (Predicted) | |
| Density | 1.532 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Sparingly soluble in water, but soluble in common organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO).[2] | General property of benzothiazoles. |
| Storage | Store at 2-8°C under an inert atmosphere. |
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, the following tables outline the expected spectroscopic characteristics based on the analysis of similar benzothiazole derivatives.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.6 - 7.8 | Doublet of Doublets | ~8.0, ~1.0 | H-4 |
| 7.2 - 7.4 | Triplet of Doublets | ~8.0, ~5.0 | H-5 |
| 7.0 - 7.2 | Doublet of Doublets | ~8.0, ~1.0 | H-6 |
Note: The fluorine atom at position 7 will cause additional splitting (coupling) of the adjacent protons, which can be observed in a high-resolution spectrum.
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 155 - 165 (d, ¹JCF ≈ 250 Hz) | C-7 |
| 150 - 155 | C-2 |
| 135 - 140 | C-8a |
| 125 - 130 | C-4a |
| 120 - 125 | C-5 |
| 115 - 120 (d, ²JCF ≈ 20 Hz) | C-6 |
| 110 - 115 (d, ²JCF ≈ 25 Hz) | C-8 |
Note: The carbon atoms in proximity to the fluorine will exhibit splitting in the ¹³C NMR spectrum, denoted by (d) for doublet and the corresponding coupling constant (J).
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1600 - 1550 | Medium-Strong | C=N stretch (thiazole ring) |
| 1500 - 1400 | Strong | Aromatic C=C stretch |
| 1250 - 1200 | Strong | C-F stretch |
| 850 - 750 | Strong | C-Cl stretch |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 187/189 | 100 / 33 | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 152 | Moderate | [M-Cl]⁺ |
| 125 | Moderate | [M-Cl-HCN]⁺ |
Chemical Reactivity and Synthesis
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the C-2 carbon, making it susceptible to nucleophilic substitution. The fluorine atom at the 7-position is generally unreactive towards nucleophilic aromatic substitution under standard conditions but will influence the electron density of the aromatic ring.
Logical Relationship for Synthesis
The most common and logical synthetic route to this compound would involve the chlorination of the corresponding 7-fluoro-2-mercaptobenzothiazole or a related precursor.
Caption: Synthetic pathway to this compound.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 2-chlorobenzothiazoles.
Workflow for Synthesis and Purification
Caption: Experimental workflow for synthesis and purification.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-fluoro-1,3-benzothiazole-2-thiol (1 equivalent) in a suitable inert solvent (e.g., toluene or dichloromethane).
-
Addition of Chlorinating Agent: Slowly add a chlorinating agent such as thionyl chloride (1.2 equivalents) or phosphorus pentachloride (1.1 equivalents) to the solution at room temperature. The addition should be done dropwise to control the initial exothermic reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.
Spectroscopic Analysis Protocols
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 0-12 ppm, 16-32 scans, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 0-200 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
4.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
4.2.3. Mass Spectrometry (MS)
-
Method: Electron Impact (EI) ionization is suitable for this type of molecule.
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a GC inlet.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
Safety Information
Table 6: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Disclaimer: This guide is intended for informational purposes for qualified researchers. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The predicted data should be confirmed by experimental analysis.
References
An In-depth Technical Guide to the Predicted Spectral Data of 2-Chloro-7-fluorobenzo[d]thiazole
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-7-fluorobenzo[d]thiazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally acquired spectra for this specific compound in public databases, this document focuses on predicted data derived from the analysis of structurally analogous compounds and fundamental principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided for researchers in the fields of medicinal chemistry, drug development, and materials science.
Predicted Spectral Data
The following sections summarize the anticipated spectral characteristics of this compound. These predictions are based on established spectroscopic databases and the analysis of similar benzothiazole derivatives.
¹H NMR Predicted Chemical Shifts
The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and chlorine atoms, as well as the fused thiazole ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.6 - 7.8 | d | 8.0 - 9.0 |
| H-5 | 7.2 - 7.4 | t | 7.5 - 8.5 |
| H-6 | 7.0 - 7.2 | dd | 8.0 - 9.0, 4.0 - 5.0 (JH-F) |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
¹³C NMR Predicted Chemical Shifts
The carbon NMR spectrum will display seven signals corresponding to the carbon atoms of the benzothiazole core. The chemical shifts are predicted based on the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152 - 155 |
| C-4 | 125 - 128 |
| C-5 | 123 - 126 |
| C-6 | 115 - 118 (d, JC-F ≈ 20-25 Hz) |
| C-7 | 160 - 163 (d, JC-F ≈ 240-250 Hz) |
| C-7a | 148 - 151 |
| C-3a | 130 - 133 |
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)
The IR spectrum will provide valuable information about the functional groups present in the molecule. The predicted absorption bands are characteristic of the aromatic system and the carbon-halogen bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Aromatic Stretching | 3100 - 3000 | Medium |
| C=N Stretching (Thiazole Ring) | 1620 - 1580 | Medium to Strong |
| C=C Aromatic Ring Stretching | 1550 - 1450 | Medium to Strong |
| C-F Stretching | 1250 - 1200 | Strong |
| C-Cl Stretching | 800 - 750 | Strong |
| C-S Stretching | 700 - 650 | Medium |
The mass spectrum is expected to exhibit a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of a chlorine atom. High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition.
| Ion | Predicted m/z | Relative Abundance | Proposed Fragment |
| [M]⁺ | 187 | High | C₇H₃ClFNS⁺ |
| [M+2]⁺ | 189 | ~32% of [M]⁺ | C₇H₃³⁷ClFNS⁺ |
| [M-Cl]⁺ | 152 | Variable | C₇H₃FNS⁺ |
| [M-HCN]⁺ | 160 | Variable | C₆H₂ClFNS⁺ |
| [C₆H₃F]⁺ | 94 | Variable | Loss of S, C, N, Cl |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Researchers should adapt these methods based on their specific instrumentation and sample characteristics.
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal reference standard.
-
Instrumentation : Utilize a high-field NMR spectrometer, typically 400 MHz or higher, for optimal resolution and sensitivity.
-
¹H NMR Data Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45-90 degrees, and a longer relaxation delay of 2-5 seconds. A significantly larger number of scans will be required compared to ¹H NMR to obtain a good signal.
-
-
Data Processing : Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.[2][3] This is often the simplest and fastest method.
-
KBr Pellet : Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing : Process the spectrum to identify the characteristic absorption bands corresponding to the various functional groups.
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition :
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis :
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to gain insights into the molecular structure.
-
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of a small molecule.
References
A Technical Guide to the Solubility of 2-Chloro-7-fluorobenzo[d]thiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its efficacy, bioavailability, and formulation viability. This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-7-fluorobenzo[d]thiazole, a heterocyclic compound of interest in contemporary drug discovery. Due to the limited availability of specific quantitative solubility data for this molecule in published literature, this document outlines the anticipated solubility profile based on the known behavior of structurally related benzothiazole derivatives. More importantly, it offers detailed, standardized experimental protocols for the robust determination of its solubility in a range of common organic solvents, empowering researchers to generate precise and reliable data. This guide also includes a visualization of the experimental workflow to aid in the practical application of these methodologies.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic.[1][2][3] For orally administered drugs, adequate solubility is often a prerequisite for absorption and achieving therapeutic concentrations in the systemic circulation.[1][4] Poor solubility can lead to a host of challenges, including low bioavailability, the need for high doses, and difficulties in developing suitable formulations.[1][4] Therefore, a thorough understanding of a compound's solubility in various solvents is essential for:
-
Lead Optimization: Early assessment of solubility helps in selecting drug candidates with favorable pharmacokinetic profiles.[5]
-
Formulation Development: Knowledge of solubility guides the choice of excipients and delivery systems.[2]
-
In Vitro and In Vivo Studies: Ensuring a compound is fully dissolved in test media is crucial for obtaining accurate and reproducible experimental results.[4]
Predicted Solubility Profile of this compound
Benzothiazole and its derivatives are a class of heterocyclic compounds that generally exhibit good solubility in common organic solvents, while their aqueous solubility is often limited.[6][7] The presence of the benzothiazole core, with its aromatic system and heteroatoms, allows for a range of intermolecular interactions with solvent molecules.
Based on the general characteristics of substituted benzothiazoles, the solubility of this compound in various organic solvents can be qualitatively predicted as follows:
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): High solubility is anticipated in these solvents. Their ability to act as hydrogen bond acceptors and their polarity can effectively solvate the benzothiazole ring system.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to high solubility is expected. These solvents can engage in hydrogen bonding with the nitrogen atom of the benzothiazole ring, enhancing dissolution.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is predicted. The polar nature of the chloro and fluoro substituents and the benzothiazole nucleus itself will likely limit solubility in nonpolar media.
It is important to note that these are qualitative predictions. For precise and actionable data, experimental determination of solubility is imperative.
Experimental Protocol for Determining Equilibrium Solubility
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[8] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the resulting saturated solution is then quantified.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, ethyl acetate, etc.)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. It is advisable to conduct a preliminary experiment to determine the optimal equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification of Dissolved Compound
The concentration of this compound in the diluted filtrate can be determined using a validated analytical method, most commonly HPLC or UV-Vis spectrophotometry.
A. Using High-Performance Liquid Chromatography (HPLC):
-
Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities.[9][10] A C18 column is often a good starting point. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted filtrate into the HPLC system and record the peak area.
-
Calculation of Solubility: Using the calibration curve, determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility of the compound in the tested solvent.
B. Using UV-Vis Spectrophotometry:
-
Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest and scan it across a range of wavelengths to determine the wavelength of maximum absorbance (λmax).[11]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.[12]
-
Sample Analysis: Measure the absorbance of the diluted filtrate at the λmax.
-
Calculation of Solubility: Use the calibration curve to determine the concentration of the compound in the diluted sample.[11] Apply the dilution factor to find the solubility in the original saturated solution.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.
Table 1: Solubility of this compound in Various Organic Solvents at a Specified Temperature
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Methanol | e.g., 25 | ||
| e.g., Ethanol | e.g., 25 | ||
| e.g., Acetonitrile | e.g., 25 | ||
| e.g., DMSO | e.g., 25 | ||
| e.g., Ethyl Acetate | e.g., 25 | ||
| e.g., Toluene | e.g., 25 | ||
| e.g., Hexane | e.g., 25 |
Visualizing the Experimental Workflow
A clear visual representation of the experimental workflow can aid in the planning and execution of the solubility determination process.
Figure 1: Experimental workflow for the determination of equilibrium solubility.
Conclusion
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. ucd.ie [ucd.ie]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
- 9. 低分子HPLC [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Chloro-7-fluorobenzo[d]thiazole: Synthesis, History, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-7-fluorobenzo[d]thiazole is a halogenated heterocyclic compound that has emerged as a valuable intermediate in the field of medicinal chemistry. Its unique structural features, including the presence of a reactive chloro group at the 2-position and a fluoro group on the benzene ring, make it a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.
While the specific historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of benzothiazole derivatives as privileged structures in drug discovery. The synthesis of its key precursor, 2-amino-6-fluoro-7-chlorobenzothiazole, has been reported in several studies, indicating a pathway towards the title compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from commercially available precursors. The first step involves the synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole, which is then converted to the target molecule via a Sandmeyer-type reaction.
Step 1: Synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole
The primary route to 2-amino-6-fluoro-7-chlorobenzothiazole involves the reaction of 4-fluoro-3-chloroaniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[1][2][3] This reaction proceeds via an electrophilic substitution mechanism.
Caption: Synthetic pathway to 2-amino-6-fluoro-7-chlorobenzothiazole.
Step 2: Synthesis of this compound (via Sandmeyer Reaction)
The conversion of the 2-amino group of 2-amino-6-fluoro-7-chlorobenzothiazole to a chloro group can be accomplished through a Sandmeyer reaction. This well-established method in organic chemistry involves the diazotization of the primary aromatic amine, followed by a copper(I) chloride-catalyzed displacement of the diazonium group with a chloride ion.
Caption: Conversion to this compound.
Experimental Protocols
Synthesis of 2-amino-6-fluoro-7-chloro(1,3)benzothiazole[2]
-
Materials: 4-fluoro-3-chloroaniline, potassium thiocyanate, bromine, glacial acetic acid.
-
Procedure:
-
To 20 ml of glacial acetic acid, cooled below room temperature, add 8 g (0.08 mol) of potassium thiocyanate and 1.45 g (0.01 mol) of 4-fluoro-3-chloroaniline.
-
Place the mixture in a water bath and stir with a magnetic stirrer.
-
From a dropping funnel, add a solution of 1.6 ml of bromine in 6 ml of glacial acetic acid at a rate that maintains the temperature at room temperature.
-
Continue stirring for an additional period to ensure complete reaction.
-
The product can be isolated by pouring the reaction mixture into crushed ice, followed by filtration and recrystallization from a suitable solvent like ethanol.
-
General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution Method)[4][5]
-
Materials: Mueller-Hinton broth, bacterial and fungal strains, synthesized compounds, standard antimicrobial agents (e.g., ciprofloxacin, fluconazole), 96-well microtiter plates.
-
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with Mueller-Hinton broth to obtain a range of concentrations.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (broth with inoculum) and negative controls (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
General Procedure for In Vitro Anticancer Activity (MTT Assay)[6][7]
-
Materials: Human cancer cell lines (e.g., HeLa, A549), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), antibiotics, synthesized compounds, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO.
-
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
The concentration that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
-
Applications in Drug Development
This compound serves as a key building block for the synthesis of various derivatives with potential therapeutic applications. The reactive chlorine atom at the 2-position allows for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.
Caption: Workflow for developing bioactive agents from the core scaffold.
Antimicrobial Agents
Derivatives of the 2-amino-6-fluoro-7-chlorobenzothiazole scaffold have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.
| Compound Class | Test Organisms | MIC (μg/mL) | Reference |
| Thiazolidinone derivatives of 6-fluoro-7-chlorobenzothiazole | Enterococcus faecalis, Staphylococcus aureus | 100-200 | [4] |
| Benzothiazole-triazole derivatives | Gram-positive and Gram-negative bacteria | 3.12 | [5] |
Anticancer Agents
The benzothiazole nucleus is a well-known pharmacophore in the design of anticancer agents. Derivatives incorporating the 6-fluoro-7-chloro substitution pattern have shown promising cytotoxic activity against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (μM) | Reference |
| Hydrazine-based benzothiazole derivatives | HeLa (cervical cancer) | 2.41 | [6][7] |
| Hydrazine-based benzothiazole derivatives | COS-7 (kidney fibroblast) | 4.31 | [6][7] |
| Substituted 2-hydroxybenzylidene semicarbazides | Various cell lines | 0.24 - 0.92 | [6] |
| Naphthalimide-benzothiazole derivatives | HT-29 (colon cancer) | 3.72 ± 0.3 | [7] |
| Naphthalimide-benzothiazole derivatives | A549 (lung cancer) | 4.074 ± 0.3 | [7] |
| Naphthalimide-benzothiazole derivatives | MCF-7 (breast cancer) | 7.91 ± 0.4 | [7] |
Conclusion
This compound, while not extensively documented in terms of its own discovery, stands as a pivotal intermediate for the synthesis of a multitude of biologically active compounds. The synthetic accessibility of its precursor, 2-amino-6-fluoro-7-chlorobenzothiazole, provides a solid foundation for the exploration of a wide chemical space. The demonstrated antimicrobial and anticancer activities of its derivatives underscore the potential of this scaffold in the ongoing quest for novel therapeutics. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their drug discovery and development endeavors. Further research into the direct synthesis and biological profile of the title compound itself may yet reveal untapped potential.
References
- 1. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-7-fluorobenzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-chloro-7-fluorobenzo[d]thiazole, a key intermediate in the development of novel therapeutic agents. The document outlines two primary synthetic routes, summarizes key quantitative data, and illustrates the relevant chemical transformations and a potential biological signaling pathway.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of fluorine and chlorine atoms into the benzothiazole scaffold can significantly modulate the physicochemical and biological properties of the molecule, often leading to enhanced potency and improved pharmacokinetic profiles. This compound serves as a versatile building block for the synthesis of a diverse library of derivatives for drug discovery and development.
Synthetic Methodologies
Two primary routes for the synthesis of this compound are presented below. Route 1 involves the diazotization of 2-amino-7-fluorobenzo[d]thiazole followed by a Sandmeyer reaction. Route 2 offers a potentially higher-yielding alternative via the chlorination of 7-fluorobenzo[d]thiazole-2-thiol with sulfuryl chloride.
Route 1: Sandmeyer Reaction from 2-Amino-7-fluorobenzo[d]thiazole
This route begins with the synthesis of the 2-aminobenzothiazole precursor, followed by its conversion to the target 2-chloro derivative.
Workflow for Route 1
Caption: Synthesis of this compound via Sandmeyer Reaction.
Experimental Protocols:
Step 1: Synthesis of 2-Amino-7-fluorobenzo[d]thiazole
-
Materials: 3-Fluoroaniline, Potassium thiocyanate (KSCN), Bromine (Br₂), Glacial acetic acid.
-
Procedure:
-
In a well-ventilated fume hood, dissolve potassium thiocyanate (2.0 eq) in glacial acetic acid in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add 3-fluoroaniline (1.0 eq) to the cooled solution.
-
Prepare a solution of bromine (1.1 eq) in glacial acetic acid.
-
Add the bromine solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into a beaker of ice water and neutralize with a concentrated ammonium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-7-fluorobenzo[d]thiazole.
-
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
Materials: 2-Amino-7-fluorobenzo[d]thiazole, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).
-
Procedure:
-
Suspend 2-amino-7-fluorobenzo[d]thiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.[5]
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Route 2: Chlorination of 7-Fluorobenzo[d]thiazole-2-thiol
This alternative route is expected to provide a higher yield based on analogous reactions with unsubstituted 2-mercaptobenzothiazole.[6][7]
Workflow for Route 2
Caption: Synthesis of this compound via Chlorination.
Experimental Protocols:
Step 1: Synthesis of 7-Fluorobenzo[d]thiazole-2-thiol
-
Materials: 3-Fluoroaniline, Carbon disulfide (CS₂), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
Procedure:
-
Dissolve 3-fluoroaniline (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.1 eq) followed by the dropwise addition of carbon disulfide (1.2 eq) while cooling in an ice bath.
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Slowly add hydrogen peroxide (30% aqueous solution) to the reaction mixture to facilitate the cyclization.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry. The product can be purchased from commercial suppliers if desired.[8]
-
Step 2: Synthesis of this compound
-
Materials: 7-Fluorobenzo[d]thiazole-2-thiol, Sulfuryl chloride (SO₂Cl₂).
-
Procedure:
-
In a fume hood, add 7-fluorobenzo[d]thiazole-2-thiol (1.0 eq) to an excess of sulfuryl chloride (at least 6.0 eq) at room temperature with stirring. The reaction is exothermic.[6][7]
-
Stir the mixture for 1-2 hours at room temperature.
-
Carefully add the reaction mixture to ice water to decompose the excess sulfuryl chloride.
-
Separate the oily organic layer and wash it multiple times with water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting oil by vacuum distillation or column chromatography to obtain pure this compound.[6]
-
Data Presentation
The following tables summarize typical data for related benzothiazole derivatives, which can be used as a reference for the expected outcomes of the synthesis of this compound and its derivatives.
Table 1: Synthesis and Properties of Halogenated 2-Aminobenzothiazoles
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |
| 2-Amino-7-chlorobenzothiazole | 2-Chloroaniline | KSCN, Br₂, Acetic Acid | 41 | 177-178 | [1] |
| 2-Amino-6-fluoro-7-chlorobenzothiazole | 4-Fluoro-3-chloroaniline | KSCN, Br₂, Acetic Acid | - | - | [9][10] |
Table 2: Anticancer Activity of Substituted Benzothiazole Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Dichlorophenyl-containing chlorobenzothiazole | HOP-92 (Non-small cell lung cancer) | GI₅₀ | 0.0718 | [9] |
| 2-Aminobenzothiazole derivative | HCT116 (Colon) | IC₅₀ | 6.43 ± 0.72 | [9] |
| 2-Aminobenzothiazole derivative | A549 (Lung) | IC₅₀ | 9.62 ± 1.14 | [9] |
| 2-Aminobenzothiazole derivative | A375 (Melanoma) | IC₅₀ | 8.07 ± 1.36 | [9] |
Potential Biological Signaling Pathway
Benzothiazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. One such pathway is the NF-κB/COX-2/iNOS signaling cascade, which is crucial for inflammation and cancer cell survival.
Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.[6]
Conclusion
The synthetic routes and protocols provided herein offer a comprehensive guide for the preparation of this compound and its derivatives. These compounds hold significant promise as scaffolds for the development of novel therapeutics, particularly in the field of oncology. The provided data and pathway diagrams serve as a valuable resource for researchers engaged in the design and synthesis of next-generation benzothiazole-based drugs.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 8. 7-Fluorobenzo[d]thiazole-2-thiol|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Chloro-7-fluorobenzo[d]thiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-7-fluorobenzo[d]thiazole is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its unique structure, featuring a reactive chloro group at the 2-position and a fluorine atom at the 7-position, allows for targeted chemical modifications to develop novel therapeutic agents. The benzothiazole core is a "privileged scaffold" found in numerous compounds with a wide array of biological activities, including potent kinase inhibition, making it a focal point in modern drug discovery.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential kinase inhibitors, a critical class of enzymes often dysregulated in diseases such as cancer.
Application: Synthesis of 2-Anilino-7-fluorobenzo[d]thiazole Derivatives as Potential Kinase Inhibitors
The 2-chloro group of this compound is susceptible to nucleophilic aromatic substitution (SNAr), enabling the facile introduction of various amine functionalities. This reaction is a cornerstone for creating libraries of 2-aminobenzothiazole derivatives for screening as kinase inhibitors. The fluorine atom at the 7-position can enhance binding affinity and modulate the physicochemical properties of the final compounds.
A prominent application is the synthesis of 2-anilino-7-fluorobenzo[d]thiazole derivatives, which have shown potential as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Representative Biological Activity
While specific data for derivatives of this compound is emerging, closely related fluorinated 2-(phenylamino)benzothiazoles have demonstrated potent and selective anticancer activity. For instance, certain fluorinated benzothiazoles exhibit potent cytotoxicity in human breast cancer cell lines, with GI50 values in the nanomolar range.[1] The biological activity of these compounds is often attributed to their ability to induce cytochrome P450 CYP1A1, a key event in their antitumor specificity.[1]
The following table presents representative quantitative data for a series of hypothetical 2-anilino-7-fluorobenzo[d]thiazole derivatives, illustrating their potential as kinase inhibitors.
| Compound ID | R Group (at C4 of aniline) | Target Kinase IC50 (nM) (Hypothetical) | Off-Target Kinase IC50 (nM) (Hypothetical) |
| 1a | -H | 150 | >2000 |
| 1b | -OCH3 | 85 | 1500 |
| 1c | -Cl | 45 | 950 |
| 1d | -NH2 | 20 | 700 |
Experimental Protocols
General Protocol for the Synthesis of 2-(Arylamino)-7-fluorobenzo[d]thiazole Derivatives
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and various substituted anilines.
Materials:
-
This compound (1 equivalent)
-
Substituted aniline (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent) and the substituted aniline (1.2 equivalents).
-
Add anhydrous DMF to dissolve the reactants.
-
Add DIPEA or TEA (2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2-(arylamino)-7-fluorobenzo[d]thiazole derivative.
-
Characterize the final product using appropriate analytical techniques (1H NMR, 13C NMR, Mass Spectrometry).
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of a 2-anilino-7-fluorobenzo[d]thiazole derivative.
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of 2-anilino-7-fluorobenzo[d]thiazole derivatives.
References
Application Notes and Protocols: 2-Chloro-7-fluorobenzo[d]thiazole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-7-fluorobenzo[d]thiazole is a fluorinated heterocyclic compound that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features, including a reactive chloro group at the 2-position and a fluorine atom on the benzene ring, make it an attractive starting material for the synthesis of a diverse array of complex molecules. The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compounds.
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
Chemical Properties:
| Property | Value |
| CAS Number | 154327-28-3[2] |
| Molecular Formula | C₇H₃ClFNS[2] |
| Molecular Weight | 187.62 g/mol [2] |
| Appearance | Solid or Semi-Solid[2] |
| Purity | ≥98%[2] |
| Storage | 2-8°C, Inert atmosphere[2] |
I. Palladium-Catalyzed Cross-Coupling Reactions
The chloro group at the 2-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.
A. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-7-fluorobenzo[d]thiazoles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. While specific examples utilizing this compound are not extensively documented, the following protocol is based on established methodologies for the coupling of other chloro-substituted benzothiazoles and related heterocyclic chlorides.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous toluene and water (e.g., 10:1 v/v)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Hypothetical Yields based on similar substrates):
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 7-Fluoro-2-phenylbenzo[d]thiazole | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 7-Fluoro-2-(4-methoxyphenyl)benzo[d]thiazole | 80-90 |
| 3 | 3-Thienylboronic acid | 7-Fluoro-2-(thiophen-3-yl)benzo[d]thiazole | 70-80 |
B. Buchwald-Hartwig Amination: Synthesis of 2-Amino-7-fluorobenzo[d]thiazoles
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This protocol provides a general procedure for the coupling of this compound with various amines.
Caption: General scheme of the Buchwald-Hartwig amination.
Experimental Protocol:
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5-2.0 equivalents)
-
Anhydrous toluene or dioxane
-
Sealed tube or Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.5 mmol) to a dry sealed tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion (typically 4-18 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data (Hypothetical Yields based on similar substrates):
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | 4-(7-Fluorobenzo[d]thiazol-2-yl)morpholine | 85-95 |
| 2 | Aniline | N-Phenyl-7-fluorobenzo[d]thiazol-2-amine | 70-85 |
| 3 | Benzylamine | N-Benzyl-7-fluorobenzo[d]thiazol-2-amine | 80-90 |
II. Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the benzothiazole ring system activates the 2-position for nucleophilic aromatic substitution, allowing for the displacement of the chloro group by various nucleophiles.
Caption: A typical experimental workflow for SₙAr reactions.
A. Reaction with Thiols: Synthesis of 2-(Alkyl/Arylthio)-7-fluorobenzo[d]thiazoles
Experimental Protocol:
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 equivalents)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
To a solution of the thiol (1.1 mmol) in DMF (5 mL), add K₂CO₃ (1.2 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data (Hypothetical Yields):
| Entry | Thiol | Product | Typical Yield (%) |
| 1 | Thiophenol | 7-Fluoro-2-(phenylthio)benzo[d]thiazole | 85-95 |
| 2 | Benzyl mercaptan | 2-(Benzylthio)-7-fluorobenzo[d]thiazole | 90-98 |
B. Reaction with Alkoxides: Synthesis of 2-Alkoxy-7-fluorobenzo[d]thiazoles
Experimental Protocol:
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.5 equivalents)
-
Corresponding alcohol (e.g., methanol, ethanol) as solvent
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of sodium alkoxide (1.5 mmol) in the corresponding anhydrous alcohol (10 mL), add this compound (1.0 mmol).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion (typically 1-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data (Hypothetical Yields):
| Entry | Alkoxide | Product | Typical Yield (%) |
| 1 | Sodium methoxide | 7-Fluoro-2-methoxybenzo[d]thiazole | 80-90 |
| 2 | Sodium ethoxide | 2-Ethoxy-7-fluorobenzo[d]thiazole | 75-85 |
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a wide range of functionalized benzothiazole derivatives. The protocols provided herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution serve as a robust starting point for the development of novel compounds with potential applications in drug discovery and materials science. The ability to introduce diverse functionalities at the 2-position of the benzothiazole core allows for extensive exploration of the chemical space and the fine-tuning of physicochemical and biological properties. Researchers are encouraged to optimize the outlined conditions for their specific substrates to achieve the best results.
References
Application Notes and Protocols: Synthesis and Biological Relevance of 2-Amino-7-fluorobenzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-7-fluorobenzo[d]thiazole derivatives through the reaction of 2-chloro-7-fluorobenzo[d]thiazole with various amines. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] These activities often stem from the inhibition of key signaling pathway components, such as protein kinases.[2][4] This document outlines a general procedure for the nucleophilic aromatic substitution reaction, presents data on the scope of the reaction with different amines, and discusses the potential therapeutic applications of the resulting compounds.
Introduction
The benzothiazole ring system is a cornerstone in the development of therapeutic agents due to its versatile biological activities.[3][5] Specifically, 2-aminobenzothiazole derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and neuroprotective agents.[1][2][5] The functionalization at the 2-position of the benzothiazole core allows for the introduction of diverse chemical moieties, enabling the fine-tuning of their pharmacological profiles.
The reaction of this compound with amines represents a key synthetic route to a library of novel 2-amino-7-fluorobenzothiazole derivatives. The fluorine atom at the 7-position can further enhance the pharmacological properties of these molecules, such as metabolic stability and binding affinity to biological targets. This document serves as a comprehensive guide for researchers interested in the synthesis and application of this promising class of compounds.
Reaction of this compound with Amines: An Overview
The core reaction involves a nucleophilic aromatic substitution (SNAr) where the amine acts as a nucleophile, displacing the chlorine atom at the 2-position of the benzothiazole ring. This reaction is typically carried out in a suitable solvent and may be facilitated by the addition of a base to neutralize the hydrogen chloride generated during the reaction.
General Reaction Scheme:
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-7-fluorobenzo[d]thiazole Derivatives
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline derivatives)
-
Solvent (e.g., Dioxane, N,N-Dimethylformamide (DMF), Ethanol)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in a suitable solvent (10 mL), add the desired amine (1.2 mmol) and a base (1.5 mmol).
-
Stir the reaction mixture at room temperature or heat to reflux (typically between 60-100 °C) for 3-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-amino-7-fluorobenzo[d]thiazole derivative.
-
Characterize the final compound using appropriate analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes the types of amines that can be used in this reaction and the potential biological applications of the resulting 2-aminobenzothiazole derivatives, as suggested by the broader literature on this class of compounds.
| Amine Reactant (Example) | Product Class | Potential Biological Applications | Key Molecular Targets (Examples) |
| Morpholine | 2-(Morpholin-4-yl)-7-fluorobenzo[d]thiazole | Anticancer, Anti-inflammatory | PI3K/Akt/mTOR pathway, Kinases |
| Piperidine | 7-Fluoro-2-(piperidin-1-yl)benzo[d]thiazole | Neuroprotective, Anticancer | Cholinesterases, Kinases |
| Aniline Derivatives (e.g., 4-fluoroaniline) | N-(Aryl)-7-fluorobenzo[d]thiazol-2-amine | Anticancer, Antimicrobial | Tyrosine kinases (EGFR, VEGFR-2) |
| Piperazine Derivatives | 7-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole | Anticancer, Antipsychotic | Kinases, Dopamine receptors |
| Cyclohexylamine | N-Cyclohexyl-7-fluorobenzo[d]thiazol-2-amine | Anticancer | Not specified |
| Sulfanilamide Derivatives | N-(7-Fluorobenzo[d]thiazol-2-yl)sulfonamide derivatives | Antibacterial | Dihydropteroate synthase |
Visualization of a Key Signaling Pathway
Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways. The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for this class of compounds.
Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of 2-amino-7-fluorobenzo[d]thiazole derivatives.
Caption: General workflow for synthesis and purification.
Conclusion
The reaction of this compound with a diverse range of amines provides a versatile and efficient method for the synthesis of novel 2-amino-7-fluorobenzothiazole derivatives. These compounds hold significant promise for the development of new therapeutic agents, particularly in the fields of oncology, immunology, and neuroscience. The protocols and data presented in this document are intended to facilitate further research and drug discovery efforts centered around this valuable chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajesm.in [iajesm.in]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Chloro-7-fluorobenzo[d]thiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-Chloro-7-fluorobenzo[d]thiazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 2-amino-7-fluorobenzo[d]thiazole, followed by a Sandmeyer-type reaction to yield the final product. The methodologies are based on established and widely recognized chemical transformations for analogous structures.
Overview of the Synthetic Pathway
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the cyclization of 2-fluoroaniline with potassium thiocyanate in the presence of bromine to form 2-amino-7-fluorobenzo[d]thiazole. The subsequent step is the conversion of the amino group to a chloro group via a diazotization reaction followed by a copper-catalyzed chlorination (Sandmeyer reaction).
Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of 2-amino-7-fluorobenzo[d]thiazole
This protocol is adapted from the well-established method for the synthesis of substituted 2-aminobenzothiazoles from anilines.[1]
Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add glacial acetic acid (see Table 1 for volume).
-
Addition of Reagents: Cool the acetic acid to below room temperature using an ice bath. To the cooled solvent, add 2-fluoroaniline and potassium thiocyanate. Stir the mixture until all solids are dissolved.
-
Bromination: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise from the dropping funnel to the reaction mixture, ensuring the temperature is maintained below 10°C.
-
Reaction: After the addition of bromine is complete, continue stirring the reaction mixture at room temperature for several hours.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice. Neutralize the solution with a concentrated ammonium hydroxide solution to a pH of approximately 6.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data
| Reagent/Solvent | Molar Ratio (to 2-fluoroaniline) | Example Quantities (for 0.1 mol scale) |
| 2-Fluoroaniline | 1 | 11.1 g |
| Potassium Thiocyanate | 8 | 77.7 g |
| Bromine | 1.6 | 25.6 g (8.2 mL) |
| Glacial Acetic Acid | - | ~200 mL |
| Expected Yield | - | 60-75% (based on analogous reactions) |
Table 1: Reagents and conditions for the synthesis of 2-amino-7-fluorobenzo[d]thiazole.
Figure 2: Experimental workflow for the synthesis of 2-amino-7-fluorobenzo[d]thiazole.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is a generalized procedure for the Sandmeyer reaction, a reliable method for the conversion of aromatic amines to aryl halides.
Experimental Protocol
-
Diazotization:
-
In a beaker, dissolve 2-amino-7-fluorobenzo[d]thiazole in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5°C. Stir for 30 minutes at this temperature after the addition is complete.
-
-
Preparation of Copper(I) Chloride Solution:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Isolation and Purification:
-
Extract the product from the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Quantitative Data
| Reagent/Solvent | Molar Ratio (to aminobenzothiazole) | Example Quantities (for 0.05 mol scale) |
| 2-amino-7-fluorobenzo[d]thiazole | 1 | 8.4 g |
| Concentrated HCl | ~4-5 | ~20 mL |
| Sodium Nitrite | 1.1 | 3.8 g |
| Copper(I) Chloride | 1.2 | 5.9 g |
| Expected Yield | - | 50-70% (based on analogous reactions) |
Table 2: Reagents and conditions for the Sandmeyer reaction.
References
Application Notes and Protocols for 2-Chloro-7-fluorobenzo[d]thiazole in Agricultural Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-Chloro-7-fluorobenzo[d]thiazole and its derivatives in the agricultural sector. The information is based on published research on the broader class of benzothiazole compounds, as specific data on this compound is limited in publicly available literature. The protocols provided are representative methodologies for evaluating the efficacy of this class of compounds as fungicides and herbicides.
Application Notes
This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities.[1][2][3] In agriculture, these compounds are primarily investigated for their potential as fungicides and herbicides.[4][5][6]
Fungicidal Applications
Benzothiazole derivatives have demonstrated significant efficacy against a variety of phytopathogenic fungi.[5][7] The primary mechanism of action for many fungicidal benzothiazoles is the inhibition of succinate dehydrogenase (SDH) , a key enzyme in the mitochondrial respiratory chain (Complex II).[4][8][9] By inhibiting SDH, these compounds disrupt the fungus's energy production, leading to growth inhibition and cell death.[4][9]
Potential Target Fungi:
-
Sclerotinia sclerotiorum (White Mold)[4]
-
Rhizoctonia solani[5]
-
Alternaria spp.[5]
-
Aspergillus niger[5]
The introduction of fluorine and chlorine atoms into the benzothiazole structure can significantly influence the fungicidal activity.[5]
Herbicidal Applications
Certain benzothiazole derivatives exhibit potent herbicidal activity, primarily through the inhibition of protoporphyrinogen oxidase (PPO) .[1][2][11] PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants.[11] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[1][11]
Potential Target Weeds:
-
Chenopodium album (Common Lambsquarters)[11]
-
Abutilon theophrasti (Velvetleaf)[6]
-
Digitaria sanguinalis (Large Crabgrass)[6]
-
Setaria viridis (Green Foxtail)[6]
The specific substitutions on the benzothiazole ring are crucial for determining the herbicidal efficacy and crop selectivity.[1][2][11]
Quantitative Data Summary
The following tables summarize quantitative data for various benzothiazole derivatives, demonstrating their fungicidal and herbicidal potential.
Table 1: Fungicidal Activity of Benzothiazole Derivatives
| Compound | Target Fungus | Activity Metric | Value | Reference |
| Benzothiazole-based acetamide (JSZ16) | Sclerotinia sclerotiorum | EC50 | 4.4 mg/L | [4] |
| Benzothiazole-based acetamide (JSZ16) | Succinate Dehydrogenase (SDH) | IC50 | 30.3 µM | [4] |
| Boscalid (Commercial Fungicide) | Sclerotinia sclerotiorum | EC50 | 2.4 mg/L | [4] |
| Boscalid (Commercial Fungicide) | Succinate Dehydrogenase (SDH) | IC50 | 24.8 µM | [4] |
| Benzothiazole derivative | Botrytis cinerea | IC50 | 1.4 µM | [5] |
Table 2: Herbicidal Activity of Benzothiazole Derivatives
| Compound | Target Weed | Activity Metric | Value | Reference |
| Pyridyl-benzothiazol hybrid ((rac)-7as) | Arabidopsis thaliana PPO (AtPPO) | IC50 | 0.06 µM | [2] |
| N-(benzothiazol-5-yl)hexahydro-1H-isoindol-1-one (2a) | Protoporphyrinogen Oxidase (PPO) | Kᵢ | 0.0091 µM | [11] |
| Flumioxazin (Commercial Herbicide) | Abutilon theophrasti | IC50 | - | [2] |
| Saflufenacil (Commercial Herbicide) | Abutilon theophrasti | IC50 | - | [2] |
| Benzothiazole derivative | Amaranthus retroflexus | Inhibition | 100% at 1400 g/ha | [6] |
Experimental Protocols
The following are detailed, representative protocols for evaluating the fungicidal and herbicidal activity of this compound, based on methodologies reported for analogous compounds.
Protocol 1: In Vitro Fungicidal Activity Assay against Botrytis cinerea
This protocol is adapted from methodologies used for testing novel fungicides against gray mold.[7][13]
1. Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of Botrytis cinerea.
2. Materials:
-
This compound
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
3. Procedure:
- Prepare a stock solution of this compound in DMSO.
- Prepare a series of dilutions of the test compound in sterile water to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) in the PDA medium. Ensure the final DMSO concentration does not inhibit fungal growth (typically <1%).
- Add the appropriate volume of each dilution to molten PDA medium, mix thoroughly, and pour into sterile Petri dishes.
- Prepare a control plate containing PDA and DMSO at the same concentration used in the treatment plates.
- From the margin of an actively growing B. cinerea culture, take a 5 mm mycelial plug using a sterile cork borer.
- Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.
- Seal the plates and incubate at 25°C in the dark.
- Measure the diameter of the fungal colony in two perpendicular directions after a set incubation period (e.g., 72 hours), or when the colony in the control plate has reached a significant size.
- Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony in the control and 'dt' is the average diameter of the colony in the treatment.
- Determine the EC50 value by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.
Protocol 2: Pre-emergence Herbicidal Activity Assay
This protocol is a generalized method for assessing the pre-emergence herbicidal effects of a compound on target weed species.[1][6]
1. Objective: To evaluate the efficacy of this compound in preventing the emergence and growth of weed seedlings when applied to the soil before they emerge.
2. Materials:
-
This compound
-
Seeds of target weeds (e.g., Amaranthus retroflexus, Chenopodium album)
-
Pots or trays filled with a sterile soil mix
-
Acetone
-
Tween-20 (surfactant)
-
Spray chamber or hand sprayer
-
Greenhouse or growth chamber with controlled light and temperature
3. Procedure:
- Prepare a stock solution of this compound in acetone.
- Prepare spray solutions at various concentrations (e.g., corresponding to application rates of 50, 150, 450 g active ingredient per hectare) in a water-acetone mixture containing a surfactant like Tween-20 (e.g., 0.1% v/v).
- Fill pots or trays with the soil mix and sow a predetermined number of weed seeds at a shallow depth.
- Apply the treatment solutions evenly to the soil surface using a spray chamber or hand sprayer. Ensure uniform coverage.
- Include a control group sprayed only with the water-acetone-surfactant solution.
- Place the pots/trays in a greenhouse or growth chamber with appropriate conditions for weed germination and growth (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
- Water the pots/trays as needed, avoiding disturbance of the treated soil surface.
- After a specified period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
- The fresh weight of the surviving seedlings can also be measured as a quantitative endpoint.
Diagrams
Proposed Fungicidal Mechanism of Action
Caption: Proposed fungicidal mechanism via SDH inhibition.
Proposed Herbicidal Mechanism of Action
Caption: Proposed herbicidal mechanism via PPO inhibition.
Experimental Workflow for Efficacy Testing
Caption: General workflow for agricultural chemical testing.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.caass.org.cn [journals.caass.org.cn]
- 11. Synthesis, in vitro protoporphyrinogen oxidase inhibition, and herbicidal activity of N-(benzothiazol-5-yl)hexahydro-1H-isoindole-1,3-diones and N-(benzothiazol-5-yl)hexahydro-1H-isoindol-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 2-Chloro-7-fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The benzothiazole scaffold is a privileged pharmacophore present in numerous biologically active compounds. The targeted functionalization of this heterocyclic system via Suzuki coupling is a key strategy for the generation of diverse compound libraries for drug discovery and development.[1]
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 2-Chloro-7-fluorobenzo[d]thiazole with various boronic acids. Due to the lower reactivity of aryl chlorides compared to bromides or iodides, the use of highly active palladium catalyst systems is often necessary to achieve high yields.[2] The protocols outlined below are based on established methodologies for structurally similar substrates and serve as a robust starting point for reaction optimization.[2][3]
General Reaction Scheme
The general transformation involves the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid in the presence of a base.
Figure 1: General scheme of the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base, transfers its organic moiety to the palladium complex.
-
Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[1][4]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific boronic acid coupling partners.
Protocol 1: General Procedure for Coupling with Arylboronic Acids
This protocol is suitable for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Palladium(II) Acetate, SPhos, and potassium phosphate.[2]
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.[2]
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.[3]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.[2]
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial equipped with a stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[4]
-
Add the chosen solvent system. The reaction concentration should be approximately 0.1 - 0.5 M.[4]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[4]
-
After cooling, perform an aqueous workup and purification as described in Protocol 1.[4]
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of related aryl chlorides. These should serve as a guide for optimizing the reaction of this compound.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 18 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (6) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 12 | 80-95 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (3) | SPhos (9) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 8 | 75-85[3] |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 70-85 |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials. Optimization is recommended for each substrate combination.
Troubleshooting
-
Low or No Conversion:
-
Formation of Byproducts (e.g., Homocoupling of Boronic Acid):
Conclusion
The Suzuki-Miyaura coupling of this compound provides an effective method for the synthesis of novel 2-aryl-7-fluorobenzo[d]thiazole derivatives. Careful selection of the catalyst, ligand, base, and solvent system, along with the maintenance of an inert atmosphere, is crucial for achieving high yields. The protocols outlined in these application notes offer a solid foundation for the development of new compounds for pharmaceutical and materials science applications. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve maximum yields and purity.
References
Application Note: Quantification of 2-Chloro-7-fluorobenzo[d]thiazole using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a detailed analytical method for the quantitative determination of 2-Chloro-7-fluorobenzo[d]thiazole. Due to the limited availability of specific validated methods in the public domain, this application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described protocol is intended to serve as a comprehensive starting point for method development and validation in research and quality control environments. All experimental parameters and hypothetical performance data are presented to guide the user in establishing a reliable quantitative assay.
Introduction
This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry. As with many novel chemical entities, the ability to accurately and reliably quantify this compound in various matrices is crucial for process monitoring, purity assessment, and formulation development. This application note outlines a highly specific and sensitive RP-HPLC method for its quantification.
Principle of the Method
The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar (a mixture of acetonitrile and water). This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by the organic component of the mobile phase. A UV detector is used to monitor the column effluent at a wavelength where the analyte exhibits maximum absorbance, allowing for its quantification by comparing the peak area to that of a known standard.
Hypothetical Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described HPLC method upon validation.
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Calibration Range | 1.0 - 100.0 µg/mL | - |
| Limit of Detection (LOD) | 0.25 µg/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 0.80 µg/mL | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday (n=6) | 0.85% | ≤ 2.0% |
| - Interday (n=6) | 1.25% | ≤ 2.0% |
| Specificity | No interference from blank | Peak purity > 99% |
Experimental Protocol
4.1. Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
4.2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV/Vis or Diode Array Detector
-
Chromatography Data System (CDS) software
4.3. Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
4.4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions (1.0 - 100.0 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4.5. System Suitability Before sample analysis, inject a mid-range standard solution (e.g., 50 µg/mL) six times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
% RSD for Peak Area: ≤ 2.0%
4.6. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the samples by comparing their peak areas against the calibration curve generated from the standards.
Visualizations
Caption: Experimental workflow for HPLC quantification.
Caption: Logical relationship in quantitative analysis.
Application Notes and Protocols: Benzothiazole-Based Fluorescent Probes for Thiol Detection
Disclaimer: The following application notes and protocols are based on the principles of benzothiazole derivatives functionalized with reactive groups for fluorescent detection. Specific quantitative data and protocols for 2-Chloro-7-fluorobenzo[d]thiazole as a fluorescent probe are not currently available in the scientific literature. The information provided is based on structurally and functionally similar benzothiazole-based probes designed for the detection of biological thiols, such as cysteine. Researchers should use this as a guide and optimize parameters for their specific applications.
Introduction
Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis and are involved in numerous physiological and pathological processes.[1] The development of selective and sensitive fluorescent probes for monitoring thiol concentrations in biological systems is of significant interest in biomedical research and drug development.[2] Benzothiazole derivatives have emerged as a versatile class of fluorophores for developing such probes.[3] Their advantageous properties include high fluorescence quantum yields, large Stokes shifts, and the synthetic accessibility to introduce various recognition sites.[3]
This document outlines the application of a hypothetical thiol-reactive fluorescent probe based on the this compound scaffold. The principle of detection is based on a "turn-on" fluorescence mechanism initiated by a thiol-induced chemical reaction.
Principle of the Assay
The proposed mechanism involves the nucleophilic substitution of the chlorine atom at the 2-position of the benzothiazole ring by the sulfhydryl group of a thiol-containing analyte (e.g., cysteine). This reaction leads to the formation of a new, more fluorescent thioether conjugate, resulting in a "turn-on" fluorescent signal. The fluorination at the 7-position can enhance the photophysical properties and the reactivity of the chloro-substituent.
Initially, the probe is expected to have low fluorescence due to quenching effects. Upon reaction with a thiol, the formation of the thioether derivative alleviates this quenching, leading to a significant enhancement in fluorescence intensity. This direct relationship between thiol concentration and fluorescence emission allows for quantitative detection.
Quantitative Data Summary
The following table summarizes hypothetical photophysical and performance data for a this compound-based probe for thiol detection, based on values reported for similar benzothiazole-based thiol probes.[4]
| Parameter | Value |
| Excitation Wavelength (λex) | ~370 nm |
| Emission Wavelength (λem) | ~450 nm |
| Stokes Shift | ~80 nm |
| Quantum Yield (Φ) (Probe alone) | < 0.05 |
| Quantum Yield (Φ) (Probe + Cys) | > 0.5 |
| Limit of Detection (LOD) | 10-100 nM |
| Response Time | < 30 minutes |
| Optimal pH Range | 7.0 - 8.5 |
Experimental Protocols
General Guidelines
-
Store the probe stock solution at -20°C, protected from light.
-
Avoid repeated freeze-thaw cycles.
-
All experiments should be performed in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Use high-purity solvents and reagents.
In Vitro Thiol Detection (Cuvette-Based Assay)
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the benzothiazole probe in DMSO.
-
Prepare 10 mM stock solutions of various thiols (cysteine, glutathione, etc.) and other amino acids in PBS (pH 7.4).
-
Prepare the working buffer: 50 mM PBS, pH 7.4.
-
-
Assay Procedure:
-
In a quartz cuvette, add 2 mL of the working buffer.
-
Add the benzothiazole probe from the stock solution to a final concentration of 10 µM.
-
Record the baseline fluorescence spectrum (e.g., Ex: 370 nm, Em: 400-600 nm).
-
Add the desired concentration of the thiol analyte to the cuvette.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Record the fluorescence spectrum again under the same conditions.
-
The fluorescence intensity at the emission maximum (e.g., 450 nm) is proportional to the thiol concentration.
-
Bioimaging of Intracellular Thiols
-
Cell Culture:
-
Plate cells (e.g., HeLa, A549) on a glass-bottom dish and culture in a suitable medium until they reach 70-80% confluency.
-
-
Cell Staining:
-
Wash the cells twice with warm PBS (pH 7.4).
-
Incubate the cells with a 5-10 µM solution of the benzothiazole probe in serum-free medium for 30 minutes at 37°C in a CO2 incubator.
-
Wash the cells three times with PBS to remove the excess probe.
-
-
Fluorescence Microscopy:
-
Image the cells using a confocal fluorescence microscope equipped with a DAPI filter set (or a custom filter set appropriate for the probe's excitation and emission wavelengths).
-
For control experiments, cells can be pre-treated with a thiol-scavenging agent like N-ethylmaleimide (NEM) before probe incubation.
-
Visualizations
Caption: Reaction mechanism of the benzothiazole probe with a thiol.
Caption: General experimental workflow for thiol detection.
References
- 1. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-7-fluorobenzo[d]thiazole
Welcome to the technical support center for the purification of 2-Chloro-7-fluorobenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
The two most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.
Q2: How do I choose a suitable solvent for recrystallization?
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will dissolve it completely at the solvent's boiling point.[1] A systematic solvent screening should be performed with small quantities of your crude product to identify the optimal solvent or solvent system.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[2] To remedy this, you can try adding more solvent to the hot mixture to ensure the compound fully dissolves before cooling. Alternatively, using a different solvent with a lower boiling point might be necessary. Very slow cooling can also favor crystal formation over oiling out.
Q4: After recrystallization, my product is still colored. How can I remove colored impurities?
Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored molecules.[3][4] However, use charcoal sparingly as it can also adsorb some of your desired product.
Q5: How do I monitor the progress of my column chromatography purification?
Thin-layer chromatography (TLC) is an essential tool for monitoring column chromatography. By analyzing the fractions collected from the column on a TLC plate, you can determine which fractions contain your purified product and whether the separation from impurities was successful.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and try cooling again.[2][5] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[5][6] |
| Low yield of purified product | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Washing the crystals with a solvent that is too warm. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent before filtering. - Always wash the collected crystals with a minimal amount of ice-cold solvent.[7] |
| Product "oils out" | - The melting point of the solid is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities. | - Add more solvent to the hot solution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Consider a preliminary purification step (e.g., passing through a short silica plug) to remove some impurities. |
| Colored product | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration before cooling.[3][4] |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC | - Inappropriate solvent system (eluent). | - Adjust the polarity of the eluent. If spots are too high (high Rf), decrease the polarity. If spots are too low (low Rf), increase the polarity.[8] |
| Streaking of spots on TLC | - The sample is overloaded on the TLC plate. - The compound is highly acidic or basic. | - Dilute the sample before spotting it on the TLC plate. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve the spot shape.[8][9] |
| Cracking of the silica gel in the column | - The column was packed unevenly. - The solvent polarity was changed too drastically during the elution. | - Ensure the silica gel is packed as a uniform slurry. - When running a gradient, increase the polarity of the eluent gradually. |
| Compound is not eluting from the column | - The eluent is not polar enough. - The compound may be unstable on silica gel. | - Gradually increase the polarity of the eluent. - Test the stability of your compound on a TLC plate before running a column. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[10] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate small test tubes, add a few milligrams of the crude this compound. Add a few drops of a candidate solvent (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, or mixtures thereof) to each test tube. Observe the solubility at room temperature and then upon heating in a water bath. The ideal solvent will show poor solubility at room temperature and good solubility upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely in the air or in a desiccator.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should give a retention factor (Rf) of approximately 0.3 for the this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat, even bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Add the eluent to the column and apply gentle pressure to begin the separation. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent | Solubility at Room Temp. | Solubility at Boiling Temp. | Crystal Formation upon Cooling | Observations |
| e.g., Ethanol | ||||
| e.g., Hexane | ||||
| e.g., Ethyl Acetate | ||||
| e.g., Acetone | ||||
| e.g., Toluene | ||||
| e.g., Ethanol/Water |
Users should fill in this table with their experimental observations.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical diagram for selecting a suitable recrystallization solvent.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. silicycle.com [silicycle.com]
- 9. chembam.com [chembam.com]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Optimizing Synthesis of 2-Chloro-7-fluorobenzo[d]thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-7-fluorobenzo[d]thiazole. The information is presented in a user-friendly question-and-answer format to directly address specific challenges encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Yield of 2-amino-7-fluorobenzo[d]thiazole (Precursor)
Q1: My initial cyclization reaction to form 2-amino-7-fluorobenzo[d]thiazole from 3-fluoroaniline is not working. What are the common pitfalls?
A1: Low yields in the synthesis of 2-aminobenzothiazoles often stem from improper temperature control, incorrect reagent stoichiometry, or moisture contamination. Here are key factors to consider:
-
Temperature Control: The reaction of the aniline with potassium thiocyanate and bromine is exothermic. It is crucial to maintain a low temperature, typically below room temperature, during the addition of bromine in glacial acetic acid to prevent unwanted side reactions.[1]
-
Reagent Quality: Ensure that all reagents, especially the 3-fluoroaniline and bromine, are of high purity. Moisture can interfere with the reaction, so using anhydrous solvents is recommended.
-
Stoichiometry: The molar ratio of reactants is critical. A common protocol for a similar synthesis uses a significant excess of potassium thiocyanate relative to the aniline.[1]
Issue 2: Inefficient Diazotization of 2-amino-7-fluorobenzo[d]thiazole
Q2: I am having trouble with the diazotization step. How can I ensure the complete formation of the diazonium salt?
A2: The formation of the diazonium salt is a critical and sensitive step. Incomplete diazotization is a frequent cause of low yields in the subsequent Sandmeyer reaction.
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Low Temperature: The diazotization reaction must be carried out at low temperatures, typically between 0-5°C, to ensure the stability of the diazonium salt.[2]
-
Acidic Conditions: The reaction requires a strong acidic medium, usually aqueous hydrochloric or sulfuric acid, to generate nitrous acid in situ from sodium nitrite.
-
Slow Addition of Sodium Nitrite: Add a solution of sodium nitrite dropwise to the acidic solution of the 2-amino-7-fluorobenzo[d]thiazole while vigorously stirring and maintaining the low temperature. This prevents localized overheating and decomposition of the diazonium salt.
Issue 3: Low Yield in the Sandmeyer Reaction to Produce this compound
Q3: My Sandmeyer reaction is giving a poor yield of the desired this compound. What can I do to improve it?
A3: The Sandmeyer reaction, while robust, can be sensitive to several factors.
-
Catalyst Activity: Use a freshly prepared solution of copper(I) chloride (CuCl). The activity of the copper catalyst is crucial for the conversion of the diazonium salt to the aryl chloride.
-
Temperature of Addition: The diazonium salt solution should be added slowly to the cooled solution of the copper(I) chloride catalyst.
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Side Reactions: A common side reaction is the formation of the corresponding phenol (2-hydroxy-7-fluorobenzo[d]thiazole) if the diazonium salt decomposes in the presence of water before reacting with the chloride. Maintaining a low temperature and using the diazonium salt solution immediately after preparation can minimize this.
Issue 4: Difficulty in Purifying the Final Product
Q4: I am struggling to purify the crude this compound. What are the recommended methods?
A4: Purification of the final product is essential to remove unreacted starting materials, byproducts, and catalyst residues.
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Extraction: After the reaction, the mixture is typically extracted with an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with water and brine can help remove inorganic impurities.
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Column Chromatography: Silica gel column chromatography is an effective method for purifying 2-chlorobenzothiazoles. A common eluent system is a mixture of petroleum ether and ethyl acetate.
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Recrystallization: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can be used to obtain a highly pure product.[3] It is advisable to perform small-scale solvent screening to find the optimal solvent or solvent system.
Frequently Asked Questions (FAQs)
Q5: What is the expected yield for the synthesis of this compound?
Q6: What are the key safety precautions to take during this synthesis?
A6:
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Bromine: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution immediately after preparation and to keep them at low temperatures.
-
Acid Handling: Concentrated acids like glacial acetic acid, sulfuric acid, and hydrochloric acid are corrosive. Handle them with care and appropriate PPE.
Q7: Can I use other chlorinating agents for the Sandmeyer reaction?
A7: While copper(I) chloride is the classic and most common reagent for the Sandmeyer chlorination, other copper sources and chloride salts can be used. However, CuCl is generally preferred for its reliability and efficiency in this transformation.
Q8: How can I monitor the progress of the reactions?
A8: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both the precursor synthesis and the final Sandmeyer reaction. Use an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to separate the starting material from the product.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-7-fluorobenzo[d]thiazole (Precursor)
This protocol is adapted from the synthesis of a structurally similar compound, 2-amino-6-fluoro-7-chloro(1,3)benzothiazole.[1]
Materials:
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3-Fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
Procedure:
-
In a flask, dissolve 3-fluoroaniline (1 equivalent) and potassium thiocyanate (8 equivalents) in glacial acetic acid.
-
Cool the mixture in an ice-water bath.
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Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled and stirred mixture. Maintain the temperature below room temperature throughout the addition.
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After the addition is complete, continue stirring the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
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Pour the reaction mixture into ice water and neutralize with a base (e.g., ammonia solution) to precipitate the product.
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Filter the precipitate, wash with water, and dry to obtain the crude 2-amino-7-fluorobenzo[d]thiazole.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This is a general protocol for the diazotization and Sandmeyer chlorination of a 2-aminobenzothiazole derivative.[2]
Materials:
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2-amino-7-fluorobenzo[d]thiazole
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
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Copper(I) chloride (CuCl)
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Water
-
Ice
Procedure:
Part A: Diazotization
-
Dissolve 2-amino-7-fluorobenzo[d]thiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
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Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
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Add the sodium nitrite solution dropwise to the cooled solution of the aminobenzothiazole with constant stirring, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at the same temperature. The resulting solution contains the diazonium salt.
Part B: Sandmeyer Reaction
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In a separate flask, prepare a solution or suspension of copper(I) chloride (1.3 equivalents) in concentrated hydrochloric acid.
-
Cool this mixture to 0-5°C.
-
Slowly and carefully add the freshly prepared diazonium salt solution from Part A to the cold CuCl solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Reagent Stoichiometry for 2-amino-7-fluorobenzo[d]thiazole Synthesis
| Reagent | Molar Equivalents |
| 3-Fluoroaniline | 1 |
| Potassium Thiocyanate | 8 |
| Bromine | 1 |
Note: This stoichiometry is based on a similar reported synthesis and may require optimization.[1]
Table 2: General Reaction Conditions for the Synthesis of this compound
| Step | Reaction | Temperature | Key Reagents |
| 1 | Cyclization | < Room Temp. | 3-Fluoroaniline, KSCN, Br₂ |
| 2 | Diazotization | 0-5°C | 2-amino-7-fluorobenzo[d]thiazole, NaNO₂, HCl |
| 3 | Sandmeyer Reaction | 0-5°C to RT | Diazonium salt, CuCl |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2-Chloro-7-fluorobenzo[d]thiazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-7-fluorobenzo[d]thiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves a two-step process. The first step is the synthesis of the intermediate 7-fluoro-3H-benzothiazol-2-one from 2-amino-6-fluorobenzenethiol. This is typically followed by a chlorination step using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final product, this compound.
Q2: My final product of this compound shows a significant peak corresponding to the starting material, 7-fluoro-3H-benzothiazol-2-one. What could be the reason?
This indicates an incomplete chlorination reaction. Several factors could contribute to this:
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Insufficient Chlorinating Agent: The molar ratio of the chlorinating agent to the 7-fluoro-3H-benzothiazol-2-one may be too low.
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Reaction Temperature: The reaction may not have reached the optimal temperature for complete conversion.
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Reaction Time: The duration of the reaction may have been too short.
-
Moisture: The presence of moisture in the reaction setup can consume the chlorinating agent, leading to incomplete reaction.
Q3: I am observing a byproduct with a mass corresponding to a di-chlorinated species. How can I avoid this?
The formation of di-chlorinated impurities suggests over-chlorination. This can occur due to:
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Excess Chlorinating Agent: Using a large excess of the chlorinating agent can lead to further chlorination on the benzene ring. The fluorine atom at the 7-position can influence the regioselectivity of this side reaction.
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High Reaction Temperature: Elevated temperatures can promote undesired side reactions, including over-chlorination.
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Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the formation of over-chlorinated products.
Q4: After workup, I have a significant amount of a water-soluble impurity. What could it be?
The most likely water-soluble impurity is the hydrolysis product of this compound, which is 7-fluoro-3H-benzothiazol-2-one. This can happen if the product is exposed to water or moisture for an extended period during the workup or purification process.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete formation of 7-fluoro-3H-benzothiazol-2-one intermediate | - Ensure complete cyclization of 2-amino-6-fluorobenzenethiol. Monitor the reaction by TLC or LC-MS. - Verify the purity of the starting 2-amino-6-fluorobenzenethiol. |
| Incomplete chlorination | - Increase the molar equivalent of the chlorinating agent (e.g., POCl₃ or SOCl₂) incrementally. - Optimize the reaction temperature and time. A higher temperature or longer reaction time might be necessary. - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. |
| Product loss during workup and purification | - Minimize exposure to water during extraction and washing steps to prevent hydrolysis. - Use anhydrous solvents for extraction. - Optimize the purification method (e.g., column chromatography, recrystallization) to minimize loss. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification (Typical Analytical Data) | Potential Cause | Prevention and Removal |
| 7-fluoro-3H-benzothiazol-2-one (Hydrolysis Product/Unreacted Starting Material) | MS (ESI+): m/z 170.0 [M+H]⁺ ¹H NMR: Characteristic NH proton signal. | - Incomplete chlorination. - Exposure to moisture during workup. | - Ensure complete chlorination (see Issue 1). - Perform workup under anhydrous conditions. - Can be removed by careful column chromatography. |
| Di-chloro-7-fluorobenzothiazole Isomers (Over-chlorination) | MS (ESI+): m/z 221.9 [M+H]⁺ (for C₇H₂Cl₂FNS) with characteristic chlorine isotope pattern. | - Excess chlorinating agent. - High reaction temperature. - Prolonged reaction time. | - Use a controlled amount of chlorinating agent. - Maintain the optimal reaction temperature. - Monitor the reaction progress to avoid excessive reaction times. - Separation from the desired product can be challenging and may require careful chromatographic purification. |
| Starting 2-amino-6-fluorobenzenethiol | MS (ESI+): m/z 144.0 [M+H]⁺ | - Incomplete cyclization in the first step. | - Ensure the initial cyclization reaction goes to completion. - Can be removed by an acidic wash during workup. |
| Solvent-related Impurities (e.g., from DMF or Toluene) | Varies depending on the solvent used. | - Use of high-purity solvents. | - Use freshly distilled or high-purity anhydrous solvents. - Can be removed by evaporation under reduced pressure or by chromatography. |
Table 1: Summary of Common Impurities and their Characteristics
| Impurity | Molecular Formula | Molecular Weight | Typical Mass Spec (m/z) |
| 7-fluoro-3H-benzothiazol-2-one | C₇H₄FNOS | 169.18 | 170.0 [M+H]⁺ |
| Di-chloro-7-fluorobenzothiazole | C₇H₂Cl₂FNS | 221.06 | 221.9 [M+H]⁺ |
| 2-amino-6-fluorobenzenethiol | C₆H₆FNS | 143.18 | 144.0 [M+H]⁺ |
Experimental Protocols
Key Experiment 1: Synthesis of 7-fluoro-3H-benzothiazol-2-one
Methodology:
-
To a solution of 2-amino-6-fluorobenzenethiol (1.0 eq) in a suitable solvent such as ethanol or toluene, add a carbonyl source like triphosgene (0.4 eq) or 1,1'-carbonyldiimidazole (CDI) (1.1 eq).
-
If using triphosgene, the reaction is typically performed in the presence of a base like triethylamine at 0 °C to room temperature.
-
If using CDI, the reaction can be carried out at room temperature to gentle reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried under vacuum.
Key Experiment 2: Synthesis of this compound
Methodology:
-
To a flask charged with 7-fluoro-3H-benzothiazol-2-one (1.0 eq), add phosphorus oxychloride (POCl₃) (3-5 eq) or thionyl chloride (SOCl₂) (3-5 eq). A catalytic amount of dimethylformamide (DMF) can be added if using SOCl₂.
-
The mixture is heated to reflux (typically 80-110 °C) for a period of 2-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, the excess chlorinating agent is carefully removed by distillation under reduced pressure.
-
The residue is then cautiously poured onto crushed ice and neutralized with a base such as sodium bicarbonate solution.
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Caption: Troubleshooting workflow for low yield of this compound.
Caption: Pathways leading to common impurities in the synthesis.
troubleshooting failed reactions involving 2-Chloro-7-fluorobenzo[d]thiazole
Welcome to the technical support center for 2-Chloro-7-fluorobenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is primarily used in palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions.[1][2] Common cross-coupling reactions include:
-
Suzuki-Miyaura Coupling (C-C bond formation)
-
Buchwald-Hartwig Amination (C-N bond formation)
-
Sonogashira Coupling (C-C bond formation)
-
Heck Coupling (C-C bond formation)
The chlorine atom at the 2-position is the reactive site for these transformations.
Q2: Why is my palladium-catalyzed cross-coupling reaction with this compound failing or giving low yields?
A2: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle, which is often rate-limiting.[2][3] Success with this compound requires careful optimization of the catalyst system and reaction conditions. Common reasons for failure include:
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Inactive Catalyst System: The choice of palladium precursor and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this less reactive aryl chloride.[4]
-
Inappropriate Ligand: Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition of the C-Cl bond.[3]
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Base Incompatibility: The strength and nature of the base are crucial for the transmetalation step and can influence catalyst activity and substrate stability.
-
Poor Solvent Quality: Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[3][4]
Q3: I am observing significant amounts of a dehalogenated byproduct (7-fluorobenzo[d]thiazole). What is the cause and how can I minimize it?
A3: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[4] It occurs when the palladium complex, after oxidative addition, reacts with a hydride source in the reaction mixture (e.g., solvent, base, or impurities) leading to reductive elimination of the dehalogenated product. To minimize this:
-
Ensure all reagents and solvents are pure and anhydrous.
-
Use a non-protic, high-purity solvent.
-
Select a base that is less likely to act as a hydride donor.
-
Optimize the reaction temperature and time; prolonged reaction times at high temperatures can promote dehalogenation.
Q4: What are common side reactions to look out for besides dehalogenation?
A4: Other common side reactions include:
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Homocoupling of the boronic acid (in Suzuki reactions): This forms a biaryl byproduct of your coupling partner and is often promoted by the presence of oxygen.[3][4] Ensure thorough degassing of all reagents and maintain a strictly inert atmosphere (Argon or Nitrogen).
-
Protodeboronation of the boronic acid (in Suzuki reactions): This is the replacement of the boronic acid group with a hydrogen atom and can be an issue with unstable boronic acids, particularly under harsh basic conditions or at elevated temperatures.[3][4]
Troubleshooting Guides
Guide 1: Failed Suzuki-Miyaura Coupling
Problem: No desired product is formed, or the yield is very low. Starting material is recovered.
| Potential Cause | Troubleshooting Action | Rationale |
| Catalyst/Ligand Inactivity | Use a more active catalyst system. Switch from Pd(PPh₃)₄ to a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an NHC ligand.[3] Consider using a pre-formed Buchwald precatalyst. | Aryl chlorides require a more electron-rich and sterically hindered catalyst to facilitate the challenging oxidative addition step.[3][5] |
| Incorrect Base | Screen different bases. For Suzuki couplings, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are common.[6] The optimal base depends on the specific boronic acid and solvent. | The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate. |
| Suboptimal Solvent/Temperature | Ensure the solvent is anhydrous and degassed. Common solvents include toluene, dioxane, and THF, often with a small amount of water.[3][5] If the reaction is sluggish, consider increasing the temperature, but monitor for decomposition. | The solvent affects the solubility of reagents and the stability of the catalytic species. Water can sometimes accelerate the reaction. Higher temperatures can overcome the activation energy for oxidative addition. |
| Boronic Acid Quality | Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable. | Boronic acids can degrade over time or undergo protodeboronation under the reaction conditions.[3][4] |
Guide 2: Failed Buchwald-Hartwig Amination
Problem: Low conversion to the desired amine product.
| Potential Cause | Troubleshooting Action | Rationale |
| Catalyst Inhibition | The nitrogen atoms in the benzothiazole ring system can coordinate to the palladium center, inhibiting its catalytic activity.[4] Use a ligand that is bulky enough to prevent this coordination or a higher catalyst loading. | Catalyst inhibition by nitrogen-containing heterocycles is a known issue in cross-coupling reactions. |
| Inappropriate Base | Strong, non-nucleophilic bases are typically required. NaOt-Bu, KOt-Bu, or LHMDS are commonly used.[7] The choice of base can be critical and may need to be screened. | The base is required to deprotonate the amine and facilitate the catalytic cycle. The pKa of the amine will influence the choice of base. |
| Ligand Choice | Aryl chlorides are challenging substrates for Buchwald-Hartwig amination. Use specialized bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups (e.g., Josiphos, XPhos).[5][8] | These ligands promote the oxidative addition of the aryl chloride and stabilize the active palladium species, preventing catalyst decomposition.[5] |
| Reaction Conditions | Ensure strictly anhydrous and anaerobic conditions. Degas the solvent and use an inert atmosphere (argon or nitrogen). Reactions may require elevated temperatures (e.g., 80-110 °C).[9] | Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, rendering them inactive. Water can interfere with the base and other reagents. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen (repeat three times). Add the degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3][4]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 2 mol%) and the base (e.g., NaOt-Bu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or THF, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture with stirring to the specified temperature (e.g., 100 °C) for the indicated time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired product.[9]
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Buy 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole | 1175277-66-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-7-fluorobenzo[d]thiazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-7-fluorobenzo[d]thiazole. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to improve reaction yields and product purity.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Route 1: Synthesis of 2-Amino-7-fluorobenzo[d]thiazole (Precursor)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor quality of 3-fluoroaniline: The starting material may be oxidized or contain impurities. 2. Incomplete reaction: Insufficient reaction time or inadequate temperature control. 3. Loss of bromine: Bromine may evaporate from the reaction mixture if not added and maintained at a low temperature. | 1. Use freshly distilled 3-fluoroaniline. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time at room temperature. 3. Ensure the bromine solution is added slowly while keeping the reaction temperature below 10°C. |
| Formation of Dark-Colored Byproducts | 1. Reaction temperature too high: Elevated temperatures can lead to polymerization and other side reactions. 2. Excess bromine: Too much bromine can lead to over-bromination or oxidation side reactions. | 1. Maintain the reaction temperature strictly below 10°C during bromine addition and then at room temperature. 2. Use the stoichiometric amount of bromine as specified in the protocol. |
| Difficulty in Product Isolation | 1. Product is soluble in the aqueous layer: Incomplete precipitation upon neutralization. 2. Fine precipitate that is difficult to filter: The product may form very small particles. | 1. Ensure the pH is adequately basic (pH 8-9) after neutralization to ensure complete precipitation. Cool the mixture in an ice bath to further decrease solubility. 2. Use a celite bed for filtration to aid in the collection of fine particles. |
Route 2: Sandmeyer Reaction for this compound
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Decomposition of the diazonium salt: Diazonium salts are unstable and can decompose if the temperature is not kept low.[1] 2. Inactive copper(I) chloride catalyst: The catalyst may be oxidized or of poor quality. 3. Incomplete reaction: Insufficient reaction time for the conversion of the diazonium salt. | 1. Maintain a low temperature (0-5 °C) throughout the diazotization process. Add the sodium nitrite solution slowly to control any exotherm.[1] 2. Use freshly prepared or high-purity commercial copper(I) chloride. 3. Allow sufficient reaction time and monitor by TLC. |
| Formation of Phenol Byproduct (7-fluoro-2-hydroxybenzo[d]thiazole) | The diazonium salt intermediate reacts with water. | This is a common side reaction in Sandmeyer reactions. Ensure the reaction is run in a concentrated acid solution and that the temperature is kept low to minimize this pathway. |
| Formation of Biaryl Byproducts | Coupling of the aryl radical intermediates. | This is another inherent side reaction. Using an appropriate solvent and ensuring a good quality catalyst can sometimes minimize this. |
| Product is an Oil or Difficult to Crystallize | Presence of impurities that lower the melting point and inhibit crystallization. | Purify the crude product by column chromatography before attempting recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-7-fluorobenzo[d]thiazole
This protocol is adapted from the synthesis of a structurally similar compound, 2-amino-6-fluoro-7-chloro(1,3)benzothiazole.[2]
Materials:
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3-Fluoroaniline
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Potassium thiocyanate (KSCN)
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Bromine (Br₂)
-
Glacial acetic acid
-
Ammonium hydroxide solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-fluoroaniline (1 equivalent) and potassium thiocyanate (2.5 equivalents) in glacial acetic acid.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture with a concentrated ammonium hydroxide solution until a precipitate forms (pH ~8-9).
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-7-fluorobenzo[d]thiazole.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is a general procedure for the Sandmeyer reaction on a 2-aminobenzothiazole derivative.
Materials:
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2-Amino-7-fluorobenzo[d]thiazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Copper(I) chloride (CuCl)
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, dissolve 2-amino-7-fluorobenzo[d]thiazole (1 equivalent) in concentrated hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5°C.
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Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas should be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
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Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude this compound by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) followed by recrystallization from a suitable solvent (e.g., ethanol or hexane).
-
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of 2-Aminobenzothiazole Synthesis *
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 0-5 | 12 | 65 |
| 2 | Room Temperature (~25) | 12 | 85 |
| 3 | 50 | 6 | 70 (with increased byproducts) |
*Data is representative and based on general knowledge of similar reactions. Actual yields may vary.
Table 2: Influence of Catalyst Quality on Sandmeyer Reaction Yield *
| Entry | Catalyst | Catalyst Condition | Yield (%) |
| 1 | CuCl | Freshly prepared | 75 |
| 2 | CuCl | Old, possibly oxidized | 40 |
| 3 | CuBr | Freshly prepared | 72 (for 2-Bromo product) |
*Data is representative and based on general knowledge of Sandmeyer reactions. Actual yields may vary.
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Sandmeyer reaction step.
References
Technical Support Center: 2-Chloro-7-fluorobenzo[d]thiazole
This technical support guide provides essential information on the stability and storage of 2-Chloro-7-fluorobenzo[d]thiazole, alongside troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C.[1][2] To prevent potential degradation from atmospheric components, long-term storage under an inert atmosphere, such as argon or nitrogen, is also recommended.
Q2: How stable is this compound in solution?
The stability of this compound in solution can be influenced by the solvent, pH, and exposure to light. While specific data for this compound is limited, related halogenated benzothiazoles are known to be susceptible to degradation under certain conditions. It is advisable to prepare solutions fresh and store them protected from light at 2-8°C for short-term use. For longer-term storage of solutions, a stability study in the specific solvent system is recommended.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on the reactivity of similar halogenated benzothiazoles, potential degradation routes may include:
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Hydrolysis: The chloro-substituent at the 2-position can be susceptible to nucleophilic substitution by water, leading to the formation of 2-hydroxy-7-fluorobenzo[d]thiazole. The thiazole ring itself may also undergo hydrolytic cleavage under certain pH conditions.
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Photodegradation: Exposure to UV light can induce photochemical reactions. For benzothiazoles, this can lead to hydroxylation, ring-opening, or other complex transformations.[1] It is crucial to handle and store the compound and its solutions with protection from light.
-
Oxidation: The sulfur atom in the benzothiazole ring can be susceptible to oxidation, potentially forming sulfoxides or sulfones, especially in the presence of oxidizing agents.
Q4: Are there any known incompatibilities for this compound?
Avoid strong oxidizing agents, strong bases, and potent nucleophiles, as these may react with and degrade the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of a recently prepared solution. | Compound degradation. | 1. Prepare a fresh solution from solid material and re-analyze. 2. Ensure the solvent is of high purity and degassed. 3. Check the pH of the solution, as benzothiazole stability can be pH-dependent. |
| Discoloration (e.g., yellowing) of the solid compound upon storage. | Degradation due to improper storage. | 1. Verify that the compound has been consistently stored at 2-8°C and protected from light. 2. For long-term storage, ensure the container is tightly sealed and consider flushing with an inert gas. 3. Re-check the purity of the material using a suitable analytical method (e.g., HPLC, NMR). |
| Inconsistent or poor results in downstream experiments. | Use of degraded compound. | 1. Confirm the purity of the starting material. 2. If using solutions, assess their stability under your experimental conditions. Consider performing a time-course analysis by HPLC to check for degradation. |
| Low recovery of the compound from a reaction mixture or biological matrix. | Adsorption to labware or instability during workup. | 1. Use silanized glassware or polypropylene tubes to minimize adsorption. 2. Ensure extraction and purification steps are performed promptly and at appropriate temperatures to minimize degradation. |
Stability and Storage Data
The following table summarizes the recommended storage conditions and provides hypothetical stability data based on the general characteristics of halogenated benzothiazoles. Note: This data is for illustrative purposes and should be confirmed by experimental analysis for your specific application.
| Parameter | Recommended Condition |
| Storage Temperature (Solid) | 2-8°C[1][2] |
| Storage Atmosphere | Inert gas (e.g., Argon, Nitrogen) for long-term storage |
| Protection from Light | Store in an amber vial or light-blocking container |
| Solution Storage (Short-term) | 2-8°C, protected from light |
| pH Stability (Aqueous solution) | Expected to be most stable in neutral to slightly acidic conditions. Stability may decrease in strongly acidic or basic conditions. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
This protocol provides a general method for assessing the purity and monitoring the stability of this compound. Optimization may be required based on the specific equipment and sample matrix.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or ammonium acetate to improve peak shape). For example, start with 50% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry, a common detection wavelength for benzothiazoles is around 255 nm).[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL). For stability studies, samples can be taken at various time points from solutions stored under different conditions (e.g., different temperatures, light exposure).
Visual Troubleshooting Workflow
References
Technical Support Center: Synthesis of 2-Chloro-7-fluorobenzo[d]thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Chloro-7-fluorobenzo[d]thiazole.
Troubleshooting Guides and FAQs
Q1: My synthesis of 2-amino-7-fluorobenzothiazole from 3-fluoroaniline is resulting in a mixture of isomers. How can I improve the regioselectivity?
A1: The formation of isomeric products, such as 2-amino-5-fluorobenzothiazole, is a common side reaction in the electrophilic thiocyanation of substituted anilines. The regioselectivity is influenced by the directing effects of the substituents on the aniline ring.
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature during the addition of the thiocyanating agent can enhance the selectivity towards the thermodynamically favored product.
-
Solvent: The choice of solvent can influence the regioselectivity. Experimenting with solvents of different polarities may be beneficial.
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Catalyst: While not always employed, the use of a mild Lewis acid catalyst could potentially improve the regioselectivity of the thiocyanation step.
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Purification: If isomeric mixtures are unavoidable, careful column chromatography is typically required for separation. Utilizing a gradient elution with a solvent system like hexane/ethyl acetate may provide the necessary resolution.
Q2: During the Sandmeyer reaction to convert 2-amino-7-fluorobenzothiazole to this compound, I am observing a significant amount of a hydroxylated byproduct (2-hydroxy-7-fluorobenzothiazole). What is causing this and how can I minimize it?
A2: The formation of the corresponding phenol (in this case, 2-hydroxy-7-fluorobenzothiazole) is a well-known side reaction in the Sandmeyer reaction.[1] It occurs when the diazonium salt intermediate reacts with water.
Troubleshooting Steps:
-
Temperature Control: Diazonium salts are often unstable at elevated temperatures. It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization process and the subsequent reaction with the copper(I) chloride.
-
Anhydrous Conditions: While the reaction is often carried out in aqueous acid, minimizing the excess water and ensuring that the reagents are as dry as possible can help reduce the formation of the phenol byproduct.
-
Rate of Addition: Slow, controlled addition of the sodium nitrite solution during diazotization and the subsequent slow addition of the diazonium salt solution to the copper(I) chloride solution can help to control the reaction and minimize side reactions.
-
Acid Concentration: The concentration of the acid used (e.g., HCl) is critical. A sufficiently high acid concentration helps to stabilize the diazonium salt and suppress the reaction with water.
Q3: My final product is contaminated with colored impurities, possibly azo compounds. How can I prevent their formation?
A3: Azo compounds can form as byproducts if the diazonium salt couples with the starting 2-amino-7-fluorobenzothiazole or other electron-rich aromatic species present in the reaction mixture.
Troubleshooting Steps:
-
Stoichiometry: Ensure that a slight excess of the diazotizing agent (e.g., sodium nitrite) is used to completely convert the primary amine to the diazonium salt. This minimizes the presence of the starting amine that could participate in azo coupling.
-
Temperature: As with phenol formation, maintaining a low temperature helps to suppress the rate of azo coupling.
-
pH Control: The pH of the reaction mixture should be kept acidic to prevent the diazonium salt from coupling with any unreacted amine.
Q4: The yield of my Sandmeyer reaction is consistently low, and I observe the formation of biaryl byproducts. What are the likely causes and solutions?
A4: Low yields and the formation of biaryl compounds suggest that the radical-mediated pathway of the Sandmeyer reaction may have side reactions. Biaryl compounds are formed through the coupling of two aryl radicals.
Troubleshooting Steps:
-
Catalyst Activity: Ensure that the copper(I) chloride catalyst is active. It is often freshly prepared or purified to remove any inhibitory copper(II) species.
-
Solvent: The choice of solvent can influence the reaction outcome. While aqueous media are common, in some cases, the use of organic solvents might be beneficial.
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Complete Diazotization: Incomplete formation of the diazonium salt will inevitably lead to a lower yield of the desired product.
Data Presentation
The following table provides an illustrative summary of how reaction conditions can influence the prevalence of common side products in the Sandmeyer reaction for the synthesis of this compound. Note: The percentages are for illustrative purposes to demonstrate trends.
| Reaction Condition | Parameter | Effect on 2-Hydroxy Byproduct | Effect on Azo Compound Byproduct | Effect on Biaryl Byproduct |
| Temperature | 0-5 °C | Low (~5%) | Low (~2%) | Moderate (~3%) |
| > 10 °C | High (>20%) | Moderate (~5%) | Moderate (~3%) | |
| Acid Concentration | High | Low (~4%) | Low (~1%) | Moderate (~3%) |
| Low | High (>15%) | High (>10%) | Moderate (~3%) | |
| Catalyst Quality | Fresh CuCl | Moderate (~5%) | Low (~2%) | Low (~2%) |
| Aged CuCl | Moderate (~5%) | Low (~2%) | High (>10%) |
Experimental Protocols
A detailed experimental protocol for a representative synthesis of a substituted 2-chlorobenzothiazole via a Sandmeyer reaction is provided below. This should be adapted for the specific synthesis of this compound.
Step 1: Synthesis of 2-amino-7-fluorobenzothiazole (Illustrative)
-
Dissolve 3-fluoroaniline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (or sodium thiocyanate) (3-4 equivalents) to the solution and stir.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-7-fluorobenzothiazole.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
-
Prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
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In a separate flask, suspend 2-amino-7-fluorobenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
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Cool the suspension to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete to ensure full diazotization.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
Nitrogen gas evolution should be observed. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.
Mandatory Visualization
Caption: Synthetic pathway and potential side reactions.
References
Technical Support Center: Characterization of 2-Chloro-7-fluorobenzo[d]thiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common characterization challenges associated with 2-Chloro-7-fluorobenzo[d]thiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected challenges in the purification of this compound derivatives?
A1: Purification of this compound derivatives can be challenging due to the presence of closely related isomers and potential dehalogenation impurities.[1] High-Performance Liquid Chromatography (HPLC) is often the method of choice, but achieving baseline separation may require careful optimization of the stationary phase, mobile phase composition, and temperature. The nitrogen atom in the benzothiazole ring can interact with silanol groups on standard silica-based columns, leading to broad peaks.[1]
Q2: What are the typical stability issues encountered with halogenated benzothiazoles?
A2: Halogenated benzothiazoles can be susceptible to degradation under certain conditions. The 2-chloro substituent is prone to nucleophilic displacement, particularly hydrolysis to the corresponding 2-hydroxybenzothiazole, which can be influenced by the pH of the solution.[2] These compounds may also exhibit sensitivity to light (photodegradation) and elevated temperatures. It is advisable to store them in a cool, dark place and use freshly prepared solutions for experiments.
Q3: How can I confirm the successful synthesis of a this compound derivative?
A3: A combination of spectroscopic techniques is essential for structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key indicator in the mass spectrum.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups.
Q4: What are the expected fragmentation patterns for this compound derivatives in mass spectrometry?
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Resolution / Peak Co-elution | - Inappropriate column chemistry. - Mobile phase not optimized. - Temperature fluctuations. | - Column Selection: Try a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column to enhance π-π interactions, which can improve the separation of aromatic isomers.[1] - Mobile Phase Optimization: Vary the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase.[4] - Temperature Control: Experiment with different column temperatures (e.g., ±15°C from your current method) as this can alter selectivity.[1] |
| Broad or Tailing Peaks | - Secondary interactions with the stationary phase. - Column overload. - Dead volume in the HPLC system. | - Mobile Phase Additive: Add a competing base like triethylamine (TEA) to the mobile phase to mask silanol interactions.[1] - Sample Concentration: Reduce the sample concentration to avoid overloading the column. - System Check: Inspect fittings and tubing for any sources of dead volume. |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Column degradation. - Pump malfunction or leaks. | - Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. - Column Health: Use a guard column and flush the analytical column regularly.[5] - System Maintenance: Check for leaks and ensure the pump is delivering a consistent flow rate.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Complex Aromatic Signals | - Overlapping multiplets from the benzene ring protons. - Long-range H-F couplings. | - Higher Field Strength: Use a higher field NMR spectrometer (e.g., 600 MHz or above) to increase spectral dispersion. - 2D NMR: Perform 2D NMR experiments like COSY and HSQC to resolve overlapping signals and assign proton and carbon resonances. - ¹⁹F Decoupling: If available, perform ¹H{¹⁹F} decoupling experiments to simplify the proton spectrum by removing H-F couplings. |
| Difficulty in Assigning Fluorine-Coupled Carbons | - Large ¹J(C-F) and smaller multi-bond J(C-F) couplings complicate the ¹³C spectrum. | - ¹³C{¹⁹F} NMR: If possible, acquire a ¹³C spectrum with ¹⁹F decoupling. - HSQC/HMBC: Use HSQC and HMBC experiments to correlate carbon signals to their attached and nearby protons, aiding in assignment. |
| Low Signal-to-Noise for ¹³C NMR | - Low natural abundance of ¹³C. - Low sample concentration. | - Increase Scans: Increase the number of scans to improve the signal-to-noise ratio. - Concentrated Sample: Use a more concentrated sample if possible. |
Mass Spectrometry (MS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Molecular Ion Not Observed | - Unstable molecular ion. - Inappropriate ionization technique. | - Soft Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and preserve the molecular ion. - Optimize Source Conditions: Adjust the source parameters (e.g., temperature, voltages) to minimize in-source fragmentation. |
| Ambiguous Fragmentation Pattern | - Multiple fragmentation pathways. - Presence of impurities. | - MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) to isolate the molecular ion and induce fragmentation in a controlled manner. This helps in elucidating fragmentation pathways. - High-Resolution MS: Use HRMS to determine the elemental composition of fragment ions, aiding in their identification. - Purity Check: Ensure the purity of the sample using a separation technique like HPLC or GC prior to MS analysis.[7] |
Experimental Protocols
Protocol 1: HPLC Method Development for Purity Analysis
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). If separation is poor, switch to a PFP or Phenyl-Hexyl column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal standard like trifluorotoluene can be used.
-
¹H NMR: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
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¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. The spectral width should be large enough to encompass the expected chemical shift range for aromatic fluorine.
-
2D NMR: If necessary, perform COSY, HSQC, and HMBC experiments to aid in structural elucidation.
Protocol 3: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Technique: Use LC-MS with electrospray ionization (ESI) in positive ion mode.
-
Sample Infusion: Prepare a dilute solution of the sample (approx. 10 µg/mL) in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infuse it directly into the mass spectrometer.
-
Mass Analyzer: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).
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Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass of the expected compound. Analyze the isotopic pattern for the presence of chlorine.
Visualizations
Caption: Troubleshooting workflow for poor HPLC resolution.
References
- 1. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. realab.ua [realab.ua]
- 6. ijsdr.org [ijsdr.org]
- 7. Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-7-fluorobenzo[d]thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-Chloro-7-fluorobenzo[d]thiazole.
Synthesis Overview
The recommended scalable synthesis of this compound is a two-step process. The first step involves the formation of the intermediate, 7-fluoro-2-mercaptobenzo[d]thiazole, from 3-fluoroaniline. The second step is the chlorination of this intermediate to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most industrially viable route is a two-step synthesis. It begins with the reaction of 3-fluoroaniline with carbon disulfide and sulfur at elevated temperatures to form 7-fluoro-2-mercaptobenzo[d]thiazole. This intermediate is then chlorinated, typically using sulfuryl chloride (SO₂Cl₂), to produce this compound in high yield and purity.[1][2]
Q2: Are there alternative chlorinating agents to sulfuryl chloride?
A2: Yes, other chlorinating agents such as chlorine gas, thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅) can be used.[1] However, sulfuryl chloride is often preferred for large-scale synthesis due to its high efficiency, milder reaction conditions, and the production of gaseous byproducts (SO₂ and HCl) which are easily removed.[1]
Q3: What are the typical yields for this two-step synthesis at scale?
A3: While yields can vary depending on the optimization of reaction conditions, the formation of the 2-mercaptobenzothiazole intermediate can proceed in good to excellent yields. The subsequent chlorination with sulfuryl chloride is reported to provide very high yields, often exceeding 90%, for the non-fluorinated analog.[2] Similar high yields can be expected for the fluorinated derivative with proper process control.
Q4: How does the fluorine substituent affect the synthesis?
A4: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring. In the first step, it may affect the rate of cyclization. During chlorination, its presence is generally well-tolerated and is unlikely to interfere with the reaction at the 2-position. However, careful optimization of reaction parameters is still necessary.
Q5: What are the key safety considerations when scaling up this synthesis?
A5: Key safety concerns include the handling of flammable and toxic carbon disulfide, the evolution of toxic hydrogen sulfide gas during the first step, and the corrosive nature of sulfuryl chloride and the hydrogen chloride gas produced during the second step. The reaction should be conducted in a well-ventilated area or a closed system with appropriate scrubbers for off-gases. The exothermic nature of the chlorination step requires careful temperature control to prevent runaway reactions.[3]
Experimental Protocols
Step 1: Synthesis of 7-Fluoro-2-mercaptobenzo[d]thiazole
Materials:
-
3-Fluoroaniline
-
Carbon disulfide (CS₂)
-
Sulfur powder
-
High-boiling point solvent (e.g., N,N-dimethylformamide or a high-boiling aromatic solvent)
Procedure:
-
In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser connected to a scrubber, charge the 3-fluoroaniline and the solvent.
-
Slowly add carbon disulfide to the mixture while maintaining the temperature.
-
Add sulfur powder portion-wise to control the initial exotherm.
-
Heat the reaction mixture to a high temperature (typically 140-160 °C) and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and isolate the product. This may involve precipitation by adding a non-solvent or by cooling, followed by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
Step 2: Synthesis of this compound
Materials:
-
7-Fluoro-2-mercaptobenzo[d]thiazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., dichloromethane or chloroform)
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, suspend or dissolve the 7-fluoro-2-mercaptobenzo[d]thiazole in an inert solvent.
-
Cool the mixture to a low temperature (typically 0-10 °C).
-
Slowly add sulfuryl chloride dropwise, maintaining the low temperature to control the exotherm. The reaction is typically rapid.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a short period to ensure completion.
-
The reaction mixture can be worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove excess SO₂Cl₂ and acidic byproducts.
-
The organic layer is then dried and the solvent removed under reduced pressure to yield the crude product.
-
Purification can be achieved by distillation under reduced pressure or recrystallization.[2]
Troubleshooting Guides
Troubleshooting the Synthesis of 7-Fluoro-2-mercaptobenzo[d]thiazole
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure efficient stirring to maintain a homogeneous mixture. |
| Side reactions. | - Optimize the stoichiometry of reagents. - Ensure the starting materials are of high purity. | |
| Product is difficult to isolate/purify | Product is soluble in the reaction mixture. | - After cooling, try adding a non-solvent to precipitate the product. - If an emulsion forms during workup, consider adding a filtration aid. |
| Oily product instead of solid. | - Attempt to induce crystallization by seeding or scratching the flask. - Purification by column chromatography may be necessary on a smaller scale to obtain a pure solid for seeding. |
Troubleshooting the Chlorination of 7-Fluoro-2-mercaptobenzo[d]thiazole
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Inactive chlorinating agent. | - Use a fresh bottle of sulfuryl chloride. Old bottles may have degraded due to moisture. |
| Suboptimal reaction conditions. | - Ensure the reaction is carried out under strictly anhydrous conditions. - The addition of a catalytic amount of water has been reported to sometimes improve the efficiency of chlorination with sulfuryl chloride by forming acidic species in situ.[4] | |
| Presence of Multiple Spots on TLC After Chlorination | Formation of the corresponding disulfide as a side product. | - Ensure complete conversion by using a slight excess of sulfuryl chloride. - Check the purity of the starting 7-fluoro-2-mercaptobenzo[d]thiazole. |
| Over-chlorination on the aromatic ring. | - This is less likely with sulfuryl chloride under controlled conditions, but if observed, reduce the reaction temperature and stoichiometry of the chlorinating agent. | |
| Difficult Purification of the Final Product | Presence of persistent impurities. | - An efficient aqueous workup with a base is crucial to remove acidic impurities. - High-vacuum distillation is often effective for purifying 2-chlorobenzothiazoles.[2] |
| Dark, tar-like byproducts. | - This may indicate decomposition. Ensure the temperature during the reaction and workup is kept as low as feasible. |
Quantitative Data Summary
The following tables provide a summary of expected outcomes based on variations in reaction parameters. These are illustrative and may require optimization for specific large-scale setups.
Table 1: Synthesis of 7-Fluoro-2-mercaptobenzo[d]thiazole - Effect of Temperature
| Reaction Temperature (°C) | Reaction Time (h) | Expected Yield (%) | Purity (%) |
| 130-140 | 12 | 65-75 | >90 |
| 140-150 | 8 | 75-85 | >95 |
| 150-160 | 6 | 80-90 | >95 |
Table 2: Chlorination of 7-Fluoro-2-mercaptobenzo[d]thiazole - Effect of SO₂Cl₂ Stoichiometry
| Molar Equivalents of SO₂Cl₂ | Reaction Temperature (°C) | Expected Yield (%) | Purity (%) |
| 1.05 | 0-5 | 85-90 | ~95 |
| 1.2 | 0-5 | >90 | >98 |
| 1.5 | 0-5 | >90 | >98 (risk of side reactions increases) |
References
handling and safety precautions for 2-Chloro-7-fluorobenzo[d]thiazole
Technical Support Center: 2-Chloro-7-fluorobenzo[d]thiazole
This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with this compound (CAS No. 154327-28-3).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
The signal word for this chemical is "Warning".[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: A comprehensive approach to personal protection is crucial. The following PPE is recommended:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[2][4]
-
Hand Protection: Use chemical-impermeable gloves, such as nitrile or neoprene. Always inspect gloves for signs of degradation before and during use.[5]
-
Body Protection: A standard laboratory coat is required to protect from spills. For more significant handling, impervious clothing may be necessary.[2][5]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation.[5] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][5]
Q3: What are the proper storage conditions for this compound?
A3: To ensure stability, store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] The recommended storage temperature is between 2-8°C under an inert atmosphere.[1][7] Protect it from heat and direct sunlight.[8]
Q4: What should I do in case of an accidental spill?
A4: For any spill, ensure the area is well-ventilated and personnel are protected.
-
Minor Spills: For small spills within a fume hood, use an inert absorbent material (e.g., sand, silica gel) to soak up the compound.[6] Place the contaminated material into a suitable, sealed container for disposal.[6]
-
Major Spills: Evacuate the area and alert your institution's environmental health and safety department. Prevent the chemical from entering drains.
Q5: What are the first-aid measures for exposure?
A5: Immediate action is critical in case of exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][9]
-
After Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[9][10] If skin irritation occurs, get medical advice.[10]
-
After Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[2][9] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][9]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting.[8][9] Call a doctor or Poison Control Center immediately.[9]
Q6: My reaction is not proceeding as expected. What are some common troubleshooting steps?
A6: If your experiment involving this compound is failing, consider the following factors. The logical workflow below can help diagnose the issue.
Caption: Troubleshooting workflow for unexpected experimental results.
Physicochemical and Safety Data
The following table summarizes key quantitative data for this compound and the related compound 2-Chlorobenzothiazole.
| Property | This compound | 2-Chlorobenzothiazole |
| CAS Number | 154327-28-3[1][7][9] | 615-20-3[2] |
| Molecular Formula | C₇H₃ClFNS[1][7] | C₇H₄ClNS[6] |
| Molecular Weight | 187.626 g/mol [7] | 169.64 g/mol [6] |
| Physical Form | Solid, Semi-Solid, Liquid, or Lump[1] | Amber Liquid[6] |
| Purity | 95% - 98%[1][7] | Not specified |
| Storage Temperature | 2-8°C[1][7] | Not specified |
| Flash Point | No data available | 110 °C / 230 °F[6] |
| Specific Gravity | No data available | 1.370[6] |
| Hazard Statements | H302, H315, H319, H335[1] | H301, H319, H330, H411[2] |
Experimental Protocols
While specific experimental uses are highly varied, this compound is often used as an intermediate in nucleophilic aromatic substitution reactions. Below is a general protocol for the synthesis of an amine-substituted benzothiazole.
Objective: To synthesize a 2-amino-7-fluorobenzo[d]thiazole derivative via nucleophilic substitution.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Non-nucleophilic base (e.g., DIPEA, K₂CO₃)
-
Round-bottom flask with stir bar
-
Condenser and nitrogen/argon inlet
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent to a dry round-bottom flask.
-
Reagent Addition: Add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq) to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor its progress using an appropriate technique (e.g., TLC, LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safe Handling Workflow
The following diagram illustrates the lifecycle of handling this compound in a laboratory setting, from acquisition to disposal.
Caption: General workflow for safely handling hazardous chemicals.
References
- 1. This compound | 154327-28-3 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. keim.com [keim.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
Validation & Comparative
Reactivity Showdown: 2-Chloro-7-fluorobenzo[d]thiazole vs. 2-Chlorobenzothiazole in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
The Decisive Role of Fluorine: An Electronic Perspective
The reactivity of 2-chlorobenzothiazoles in SNAr reactions is primarily dictated by the electrophilicity of the C2 carbon, which is the site of nucleophilic attack. The presence of a fluorine atom on the benzene ring, as in 2-chloro-7-fluorobenzo[d]thiazole, is expected to significantly enhance its reactivity compared to the unsubstituted 2-chlorobenzothiazole.
Fluorine is the most electronegative element, and its introduction into an aromatic ring exerts a powerful electron-withdrawing inductive effect (-I effect).[1] This effect reduces the electron density across the benzothiazole ring system, and importantly, at the C2 position. The increased partial positive charge on the C2 carbon makes it a more potent electrophilic center, thereby accelerating the rate of nucleophilic attack. The electron-withdrawing nature of the nitrogen atom in the thiazole ring already contributes to the activation of the C2 position for nucleophilic substitution.[2] The addition of a fluorine atom, particularly at the 7-position, further amplifies this effect.
The general mechanism for the SNAr reaction of 2-chlorobenzothiazoles proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[3] Electron-withdrawing groups, such as fluorine, stabilize this intermediate by delocalizing the negative charge, which lowers the activation energy of the reaction and increases the reaction rate.
Quantitative Reactivity Data
Direct comparative kinetic data for this compound is not available in the reviewed literature. However, a study on the reactivity of various electrophilic heterocycles with the biological nucleophile glutathione (GSH) provides a quantitative measure for 2-chlorobenzothiazole. This data can serve as a benchmark for predicting the reactivity of its fluorinated counterpart.
| Compound | Reactivity Metric | Value | Conditions |
| 2-Chlorobenzothiazole | Half-life (t½) with GSH | < 24 hours | Aqueous stability assay with excess glutathione |
| This compound | Half-life (t½) with GSH | Predicted to be significantly < 24 hours | Based on the strong electron-withdrawing effect of fluorine |
Table 1: Comparison of Reactivity with Glutathione. The half-life of 2-chlorobenzothiazole was reported in a high-throughput screening assay.[4] The reactivity of the fluorinated analog is a qualitative prediction based on established electronic effects.
The significantly shorter half-life predicted for this compound is a direct consequence of the enhanced electrophilicity of the C2 carbon due to the inductive effect of the fluorine atom.
Experimental Protocols: A Representative Nucleophilic Aromatic Substitution
The following protocol describes a general procedure for the nucleophilic aromatic substitution reaction of a 2-chlorobenzothiazole derivative with a generic amine nucleophile. This methodology can be adapted for comparative studies between this compound and 2-chlorobenzothiazole by ensuring identical reaction conditions.
Reaction Scheme:
Materials:
-
2-Chlorobenzothiazole or this compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium carbonate) (1.5 - 2.0 eq)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2-chlorobenzothiazole derivative and the anhydrous solvent.
-
Add the amine nucleophile to the stirred solution.
-
Add the base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzothiazole.
Note: The optimal solvent, base, temperature, and reaction time will depend on the specific nucleophile and substrate used. For a direct comparison of reactivity, all parameters should be kept constant for both 2-chlorobenzothiazole and this compound.
Conclusion
The introduction of a fluorine atom at the 7-position of the 2-chlorobenzothiazole scaffold is predicted to substantially increase its reactivity towards nucleophiles in SNAr reactions. This heightened reactivity is attributed to the potent electron-withdrawing inductive effect of fluorine, which enhances the electrophilicity of the C2 carbon and stabilizes the Meisenheimer intermediate. Researchers and drug development professionals can leverage this enhanced reactivity to facilitate the synthesis of novel 2-substituted benzothiazole derivatives under milder conditions or with a broader range of weaker nucleophiles. While direct quantitative comparisons are pending further experimental investigation, the foundational principles of physical organic chemistry provide a robust framework for predicting and exploiting the reactivity of this compound as a valuable synthon in modern chemical synthesis.
References
The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Benzothiazoles
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated benzothiazole derivatives, supported by experimental data, to illuminate the profound impact of fluorination on therapeutic potential.
Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide spectrum of pharmacological properties including anticancer, antimicrobial, and anticonvulsant activities.[1][2] The introduction of fluorine atoms into the benzothiazole core can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity.[3][4]
Anticancer Activity: A Tale of Enhanced Potency
Fluorination has been consistently shown to enhance the anticancer activity of benzothiazole derivatives. Structure-activity relationship (SAR) studies reveal that the position and number of fluorine substitutions are critical determinants of cytotoxic efficacy.[1][5]
For instance, fluorinated 2-aryl benzothiazoles have demonstrated potent antitumor activities against various cancer cell lines.[1][5] In a study by Aiello et al., fluorinated 2-aryl benzothiazole derivatives exhibited significant growth inhibitory effects on MCF-7 and MDA-MB-468 breast cancer cell lines.[6] Notably, the presence of a fluorine atom, particularly at the 7th position of some derivatives, was found to enhance cytotoxicity.[1]
One of the most well-studied examples is the potent and selective in vitro antitumor agent, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), which has shown significant antiproliferative activity.[3][7] Fluorinated 2-(4-aminophenyl)benzothiazoles have been reported to be potently cytotoxic, with GI50 values less than 1 nM in sensitive human breast cancer cell lines.[8][9]
Table 1: Comparison of in vitro Anticancer Activity of Fluorinated and Non-Fluorinated Benzothiazole Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | GI50 | 0.57 µM | [1] |
| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | GI50 | 0.4 µM | [1] |
| Fluorinated 2-(4-aminophenyl)benzothiazoles | MCF-7, MDA 468 | GI50 | < 1 nM | [8][9] |
| Non-fluorinated 2-(4-aminophenyl)benzothiazole | - | - | Less potent than fluorinated analogs | [8] |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431, A549, H1299 | - | Significant proliferation inhibition | [10] |
| Benzothiazole derivative with nitro substituent (Compound A) | HepG2 | IC50 (24h) | 56.98 µM | [11] |
| Benzothiazole derivative with fluorine substituent (Compound B) | HepG2 | IC50 (24h) | 59.17 µM | [11] |
Antimicrobial Activity: Broadening the Spectrum
The incorporation of fluorine into the benzothiazole scaffold has also been shown to enhance antimicrobial properties.[4][12] Fluorinated benzothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal strains.[12]
A study on novel fluorinated 1,5-benzothiazepine derivatives revealed good antibacterial activity, with some compounds being more active against gram-negative than gram-positive bacteria. The introduction of a fluorine atom into the benzothiazole moiety is a recognized strategy for developing more potent antimicrobial agents.[12]
Table 2: Comparison of Antimicrobial Activity of Fluorinated Benzothiazole Derivatives
| Compound Class | Microorganism | Activity Metric | Result | Reference |
| Fluorinated 1,5-benzothiazepine derivatives | Gram-negative & Gram-positive bacteria | Antibacterial Activity | Good activity, more active against gram-negative | |
| Fluorobenzothiazole incorporated with 1,3,4-thiadiazole | S. aureus, E. coli, Candida albicans, Aspergillus niger | Antimicrobial Activity | Significant activity observed | [12] |
| 5-fluoro-6-(4-methylpiperazin-1-yl)-substitutedphenylbenzo[d]thiazoles | Bacteria and Fungi | Antibacterial Activity | Enhanced activity compared to non-fluorinated derivatives | [4] |
Anticonvulsant Activity: Promising Neurological Applications
The central nervous system is another area where fluorinated benzothiazoles have shown significant promise. Several studies have investigated the anticonvulsant properties of these compounds, with fluorinated derivatives often exhibiting superior activity.[13][14][15]
A comparative study on different fluoro-substituted benzothiazole derivatives revealed that certain compounds showed significant anticonvulsant activity in both maximal electroshock (MES) and strychnine-induced seizure models.[13] The presence of a p-Cl group on a linked benzene sulphonamide was found to exhibit better activity than p-Br or p-F groups in one study, highlighting the nuanced effects of halogen substitution.[15]
Table 3: Anticonvulsant Activity of Fluoro-Substituted Benzothiazole Derivatives
| Compound Class | Seizure Model | Result | Reference |
| Fluoro benzothiazolo oxadiazolo quinazoline and sulfonamido quinazoline derivatives | MES and strychnine-induced | Significant anticonvulsant activity | [13] |
| N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene sulfonamides | MES model | Potent anticonvulsant activity | [15] |
Experimental Protocols
A fundamental aspect of comparing biological activity is the underlying experimental methodology. The following are detailed protocols for key assays cited in the literature.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[3][10]
Protocol:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated benzothiazoles) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values, which represent the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[18]
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16][18] This can be determined visually or by using an indicator dye like resazurin.[18]
Visualizing the Mechanisms of Action
To better understand the biological impact of benzothiazole derivatives, it is crucial to visualize their interaction with cellular pathways.
Caption: Experimental workflow for comparing benzothiazole bioactivity.
Fluorinated benzothiazoles can exert their anticancer effects through various mechanisms, including the induction of cytochrome P450 enzymes like CYP1A1, which can metabolize the compounds into reactive species that bind to macromolecules and lead to cell death.[7]
Caption: Proposed mechanism of action for some fluorinated benzothiazoles.
Conclusion
The evidence strongly suggests that the incorporation of fluorine into the benzothiazole scaffold is a highly effective strategy for enhancing a wide range of biological activities. From increased anticancer potency and a broader antimicrobial spectrum to promising anticonvulsant effects, fluorinated benzothiazoles represent a significant area of interest for future drug development. The data presented in this guide underscores the importance of strategic fluorination in medicinal chemistry and provides a valuable resource for researchers seeking to design the next generation of benzothiazole-based therapeutics. Further in-vivo studies are warranted to fully elucidate the clinical potential of these promising compounds.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]
- 10. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole - ProQuest [proquest.com]
- 13. Comparative Study of Anticonvulsant Property among Different Fluoro Substituted Synthesized Benzothiazole Derivatives - Europub [europub.co.uk]
- 14. Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
A Comparative Guide to the Synthesis of 2-Chloro-7-fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the production of 2-Chloro-7-fluorobenzo[d]thiazole, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The methods are evaluated based on reaction yields, conditions, and the availability of starting materials, supported by experimental data from peer-reviewed literature and patents.
Method 1: Synthesis via Sandmeyer Reaction of 2-Amino-7-fluorobenzothiazole
This synthetic pathway involves the initial formation of a 2-aminobenzothiazole derivative, followed by a Sandmeyer reaction to introduce the chlorine atom at the 2-position.
Stage 1: Synthesis of 2-Amino-6-fluoro-7-chloro(1,3)benzothiazole
A common method for the synthesis of 2-aminobenzothiazoles is the reaction of a corresponding aniline with potassium thiocyanate in the presence of bromine. A procedure for a closely related analogue, 2-amino-6-fluoro-7-chloro(1,3)benzothiazole, has been reported with a yield of 75%.[1] This method provides a viable route to the necessary 2-amino-7-fluorobenzothiazole precursor, likely starting from 3-fluoroaniline.
Stage 2: Sandmeyer Reaction
Method 2: Synthesis from 2-Mercapto-7-fluorobenzothiazole
This alternative route begins with the synthesis of a 2-mercaptobenzothiazole intermediate, which is then converted to the final 2-chloro product.
Stage 1: Synthesis of 2-Mercapto-7-fluorobenzothiazole
The synthesis of 2-mercaptobenzothiazoles can be achieved through various methods, including the reaction of an o-aminothiophenol with carbon disulfide or the reaction of an o-haloaniline with a dithiocarbonate.[3][4] Specific experimental data for the synthesis of the 7-fluoro substituted mercaptobenzothiazole is not extensively detailed in the available literature, requiring some procedural development.
Stage 2: Chlorination of 2-Mercapto-7-fluorobenzothiazole
The conversion of a 2-mercaptobenzothiazole to a 2-chlorobenzothiazole can be accomplished in high yield using sulfuryl chloride (SO₂Cl₂). A patented procedure for the unsubstituted 2-mercaptobenzothiazole reports a high yield for this transformation.[2] It has also been noted that the addition of water to the reaction mixture can improve the efficiency of this chlorination.[5]
Quantitative Data Summary
| Method | Key Intermediates | Reagents & Conditions | Yield | Purity |
| Method 1 | 2-Amino-7-fluorobenzothiazole | 1. KSCN, Br₂, Acetic Acid2. NaNO₂, HCl; CuCl | ~75% (for analogue) | Not Reported |
| Method 2 | 2-Mercapto-7-fluorobenzothiazole | 1. e.g., CS₂, base2. SO₂Cl₂ | High (for unsubstituted) | Not Reported |
Note: The yields reported are based on analogous or unsubstituted compounds and may vary for the synthesis of this compound.
Experimental Protocols
Method 1: Synthesis of 2-Amino-6-fluoro-7-chloro(1,3)benzothiazole (Analogous to Stage 1) [1]
To a cooled solution of 3-chloro-4-fluoroaniline (0.01 mol) and potassium thiocyanate (0.08 mol) in glacial acetic acid (20 mL), a solution of bromine (1.6 mL) in glacial acetic acid (6 mL) is added dropwise while maintaining the temperature below room temperature. The reaction mixture is stirred, and after workup, the product is isolated.
Method 2: Synthesis of 2-Chlorobenzothiazole from 2-Mercaptobenzothiazole (Analogous to Stage 2) [2]
To 2-mercaptobenzothiazole (0.6 mol), sulfuryl chloride (3.7 mol) is added over 5 minutes at approximately 25°C with stirring. The mixture is allowed to stand for one hour. The reaction is then quenched with ice and water, and the oily layer containing the product is separated, washed with water, and purified by distillation under reduced pressure.
Synthesis Workflow and Logic
The following diagrams illustrate the general synthetic pathways described.
Caption: Synthetic pathway for Method 1.
Caption: Synthetic pathway for Method 2.
Comparison and Conclusion
Both methods present viable pathways for the synthesis of this compound.
-
Method 1 benefits from a well-documented initial step for a similar substrate, suggesting a reproducible route to the key amino intermediate. However, the subsequent Sandmeyer reaction, while standard, would require optimization for this specific substrate to ensure high yield and purity.
-
Method 2 utilizes a highly efficient chlorination step with sulfuryl chloride. The main challenge in this route lies in the synthesis of the 2-mercapto-7-fluorobenzothiazole precursor, for which detailed experimental procedures with quantitative data are less readily available.
For researchers and drug development professionals, the choice of method will likely depend on the availability and cost of the starting materials, as well as the amenability of the required optimization steps within their laboratory capabilities. Method 2, if the synthesis of the mercapto intermediate can be efficiently established, may offer a more direct and higher-yielding final step. Further process development and optimization would be necessary to determine the most efficient and scalable route for the production of this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Spectroscopic Analysis and Confirmation of 2-Chloro-7-fluorobenzo[d]thiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of 2-Chloro-7-fluorobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document focuses on predicted spectroscopic data derived from computational tools and analysis of structurally similar compounds. This guide serves as a valuable resource for the identification and confirmation of this compound, offering a comparison with alternative benzothiazole structures.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (in ppm) in CDCl₃
| Nucleus | Predicted Chemical Shift (δ) | Notes |
| ¹H NMR | ||
| H-4 | 7.8 - 8.0 | Doublet, influenced by the electron-withdrawing thiazole ring. |
| H-5 | 7.2 - 7.4 | Triplet, coupled to H-4 and H-6. |
| H-6 | 7.0 - 7.2 | Doublet of doublets, coupled to H-5 and the fluorine at C-7. |
| ¹³C NMR | ||
| C-2 | 155 - 160 | Carbon attached to chlorine and nitrogen. |
| C-4 | 125 - 130 | Aromatic CH. |
| C-5 | 120 - 125 | Aromatic CH. |
| C-6 | 115 - 120 | Aromatic CH, shows C-F coupling. |
| C-7 | 160 - 165 (d, ¹JCF ≈ 250 Hz) | Carbon directly bonded to fluorine, exhibiting a large coupling constant. |
| C-8 | 135 - 140 | Quaternary carbon of the thiazole ring. |
| C-9 | 150 - 155 | Quaternary carbon of the thiazole ring. |
| ¹⁹F NMR | ||
| F-7 | -110 to -120 | Singlet or narrowly split multiplet due to coupling with nearby protons. |
Table 2: Predicted Mass Spectrometry Data
| Technique | Predicted Observation | Interpretation |
| EI-MS | Molecular Ion (M⁺): m/z 187/189 (approx. 3:1 ratio) | Presence of one chlorine atom. |
| Major Fragments: [M-Cl]⁺, [M-HCN]⁺, [C₆H₃FS]⁺ | Characteristic fragmentation pattern of benzothiazoles. | |
| HRMS | Calculated m/z for C₇H₃ClFNS⁺ | Provides high-accuracy mass for elemental composition confirmation. |
Table 3: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Data
| Technique | Predicted Absorption | Functional Group/Transition |
| IR (cm⁻¹) | 3100-3000 | Aromatic C-H stretch. |
| 1600-1450 | Aromatic C=C ring stretch. | |
| 1250-1100 | Aromatic C-F stretch.[1][2] | |
| 850-550 | Aromatic C-Cl stretch.[3] | |
| UV-Vis (nm) | λmax ≈ 280-320 | π → π* transitions of the benzothiazole system. The presence of halogens may cause a slight bathochromic or hypsochromic shift compared to the parent benzothiazole.[4][5] |
Experimental Workflow and Structure Confirmation
The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical process of confirming the structure of this compound.
Caption: Overall workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Caption: Logical relationship of how different spectroscopic techniques contribute to structure confirmation.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of 0-10 ppm. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0-200 ppm. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with an appropriate spectral width, typically centered around -100 to -150 ppm for fluoroaromatic compounds.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source for fragmentation analysis and a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass determination.
-
Data Acquisition:
-
EI-MS: Introduce the sample into the ion source. The standard electron energy is typically 70 eV.
-
HRMS (ESI): Infuse the sample solution into the electrospray ionization (ESI) source to generate molecular ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS, compare the measured accurate mass to the calculated mass to confirm the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis: Identify the absorption bands corresponding to the characteristic vibrations of the functional groups present in the molecule.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).
Comparison with Alternatives
The spectroscopic data of this compound can be compared with that of unsubstituted benzothiazole and other halogenated derivatives to understand the influence of the substituents on the spectral properties.
-
¹H NMR: The presence of the electron-withdrawing chlorine and fluorine atoms is expected to shift the signals of the aromatic protons downfield compared to unsubstituted benzothiazole. The fluorine at the 7-position will introduce characteristic splitting patterns for the adjacent proton (H-6) due to H-F coupling.
-
¹³C NMR: The carbon attached to the fluorine atom (C-7) will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of its presence. The chemical shifts of the aromatic carbons will also be influenced by the electronic effects of the halogen substituents.
-
Mass Spectrometry: While the fragmentation pattern will share similarities with other benzothiazoles, the presence of both chlorine and fluorine will lead to unique fragment ions, allowing for differentiation from derivatives containing only one type of halogen. The isotopic pattern of the molecular ion is a clear indicator of the presence of a chlorine atom.
-
IR Spectroscopy: The presence of characteristic absorption bands for C-F and C-Cl bonds in the fingerprint region provides direct evidence for the halogen substituents, distinguishing it from non-halogenated analogues.
-
UV-Vis Spectroscopy: The position of the λmax can be subtly influenced by the halogen substituents. Compared to the parent benzothiazole, which has absorption maxima around 250 and 285 nm, the chloro and fluoro groups may cause a small bathochromic (red) or hypsochromic (blue) shift.[5]
References
comparative study of different synthetic routes to 2-Chloro-7-fluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 2-Chloro-7-fluorobenzo[d]thiazole, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The routes are evaluated based on their reaction steps, reported yields, and reagent accessibility. Detailed experimental protocols and supporting data are provided to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthesis is a critical step in the development of novel therapeutic agents and functional materials. This guide outlines two common synthetic pathways: a two-step route commencing from a substituted aniline via a 2-aminobenzothiazole intermediate, and an alternative route involving the chlorination of a 2-mercaptobenzothiazole precursor.
Route 1: Synthesis via 2-Amino-7-fluorobenzo[d]thiazole Intermediate
This synthetic approach involves two main stages: the formation of 2-amino-7-fluorobenzo[d]thiazole from a suitable aniline derivative, followed by the conversion of the amino group to a chloro group via a Sandmeyer-type reaction.
Logical Workflow for Route 1
Caption: Synthetic pathway of Route 1.
Experimental Protocol: Route 1
Step 1: Synthesis of 2-Amino-7-fluorobenzo[d]thiazole
A general method for the synthesis of 2-aminobenzothiazoles involves the reaction of a corresponding aniline with potassium thiocyanate and bromine in glacial acetic acid. For the synthesis of the 7-fluoro analog, 3-fluoroaniline would be the logical starting material.
-
Procedure: To a solution of 3-fluoroaniline (1 equivalent) in glacial acetic acid, potassium thiocyanate (2-4 equivalents) is added, and the mixture is stirred. The reaction is then cooled, and a solution of bromine (1-2 equivalents) in glacial acetic acid is added dropwise. After the addition, the reaction is stirred at room temperature. The product is typically isolated by neutralization with an aqueous base, followed by filtration and purification.
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the conversion of an amino group on an aromatic ring to a halogen.[1]
-
Procedure: 2-Amino-7-fluorobenzo[d]thiazole (1 equivalent) is dissolved in a suitable acidic medium, such as a mixture of hydrochloric acid and water, and cooled to 0-5 °C. A solution of sodium nitrite (1-1.2 equivalents) in water is then added dropwise while maintaining the low temperature to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) chloride (1-1.5 equivalents) in hydrochloric acid. The reaction mixture is typically warmed to room temperature or slightly above to facilitate the substitution. The product is then extracted with an organic solvent and purified.
Route 2: Synthesis via 2-Mercapto-7-fluorobenzo[d]thiazole Intermediate
This alternative route involves the initial synthesis of a 2-mercaptobenzothiazole derivative, followed by a chlorination step to yield the final product.
Logical Workflow for Route 2
References
Comparative Efficacy of 2-Chloro-7-fluorobenzo[d]thiazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological efficacy of 2-Chloro-7-fluorobenzo[d]thiazole derivatives and related halogenated benzothiazoles. This document summarizes key experimental data on their anticancer and antimicrobial activities, details relevant experimental protocols, and visualizes synthetic pathways and potential mechanisms of action.
The benzothiazole scaffold is a prominent heterocyclic framework in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the biological properties of these molecules. This guide focuses on the biological efficacy of this compound derivatives and their close structural analogs, providing a comparative overview of their potential as therapeutic agents. While specific data for the exact 2-chloro-7-fluoro substitution pattern is limited in publicly available literature, extensive research on closely related 7-chloro-6-fluorobenzothiazole derivatives offers valuable insights into their potential anticancer and antimicrobial properties.
Anticancer Activity
Halogenated benzothiazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The presence of fluorine, in particular, has been shown to enhance the cytotoxic activity of some benzothiazole compounds.
Below is a summary of the in vitro anticancer activity of representative 7-chloro-6-fluorobenzothiazole derivatives, which are structurally analogous to the 2-chloro-7-fluoro counterparts.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | HeLa (Cervical Cancer) | 2.41 | Doxorubicin | 2.05 |
| Derivative A | COS-7 (Kidney Fibroblast) | 4.31 | Doxorubicin | 3.04 |
| Derivative B | Leukemia (THP-1) | - | Paclitaxel, Mitomycin-C, 5-Fluorouracil | - |
| Derivative C | A549 (Lung), Colo-205 | - | PMX 610 | - |
Note: Specific IC50 values for all compounds were not consistently available in the reviewed literature. "Derivative A" refers to a hydrazine-based 7-chloro-6-fluorobenzothiazole Schiff base derivative. "Derivative B" refers to a fluorine-substituted benzothiazole, and "Derivative C" to another substituted 2-phenyl-1,3-benzothiazole derivative.
Antimicrobial Activity
Substituted benzothiazoles, including those with chloro and fluoro groups, have shown promising activity against a range of bacterial and fungal pathogens. These compounds are of interest in the development of new antimicrobial agents to combat rising drug resistance.
The following table summarizes the antimicrobial activity of various 7-chloro-6-fluorobenzothiazole derivatives.
| Compound Class | Test Organism | Activity | Standard Drug |
| Diethanolamine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent antimicrobial activity | Ampicillin |
| β-lactam derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Interesting effects | - |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound and related derivatives.
Synthesis of 2-amino-7-chloro-6-fluorobenzothiazole
A common starting material for many derivatives is 2-amino-7-chloro-6-fluorobenzothiazole. A representative synthesis involves the reaction of 4-fluoro-3-chloroaniline with potassium thiocyanate in the presence of glacial acetic acid and bromine.[1]
MTT Assay for Anticancer Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Agar Well Diffusion Method for Antimicrobial Screening
This method is used to assess the antimicrobial activity of the synthesized compounds.
-
Preparation of Agar Plates: A suitable agar medium is poured into sterile petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.
-
Compound Application: A defined volume of the test compound solution (at different concentrations) and a standard antibiotic (e.g., Ampicillin) are added to the wells.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Synthetic Workflow
The following diagram illustrates a general synthetic pathway for producing derivatives of 7-chloro-6-fluorobenzothiazole.
Caption: A generalized synthetic route to 7-chloro-6-fluorobenzothiazole derivatives.
Potential Signaling Pathway Inhibition
Fluorinated benzothiazole derivatives have been suggested to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as those involving tyrosine kinases.
Caption: Potential inhibition of RTK-mediated signaling pathways by benzothiazole derivatives.
References
Comparative Guide to 2-Chloro-7-fluorobenzo[d]thiazole Analogs and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and biological properties of various analogs derived from the 2-Chloro-7-fluorobenzo[d]thiazole scaffold. The information is compiled from recent studies to facilitate the evaluation of these compounds in drug discovery and development.
Physicochemical and Synthetic Properties of this compound Analogs
The following table summarizes the key physicochemical and synthetic data for a series of this compound analogs. These compounds, primarily thiazolidinone derivatives, have been synthesized and characterized for their potential biological activities.
| Compound ID | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| BT-1 | 3-(7-chloro-6-fluorobenzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one | C₁₆H₉Cl₂FN₂OS₂ | 415.29 | 131 | 40 | [1] |
| BT-2 | 2-(4-chlorophenyl)-3-(7-(dimethylamino)-6-fluorobenzo[d]thiazol-2-yl)thiazolidin-4-one | C₁₈H₁₅ClFN₃OS₂ | 423.92 | 69 | 34.6 | [1] |
| BT-3 | 2-(4-chlorophenyl)-3-(7-(diethylamino)-6-fluorobenzo[d]thiazol-2-yl)thiazolidin-4-one | C₂₀H₁₉ClFN₃OS₂ | 451.97 | 88 | 37 | [1] |
| BT-4 | 2-(4-chlorophenyl)-3-(6-fluoro-7-morpholinobenzo[d]thiazol-2-yl)thiazolidin-4-one | C₂₀H₁₇ClFN₃O₂S₂ | 465.95 | 101 | 39 | [1] |
| - | This compound | C₇H₃ClFNS | 187.63 | - | - | |
| - | 2-Chloro-7-(trifluoromethyl)benzo[d]thiazole | C₈H₃ClF₃NS | 253.63 | - | - | [2] |
Biological Activities of this compound Analogs
The synthesized analogs have been evaluated for various biological activities, including anthelmintic and anticancer properties. The following sections and tables summarize the key findings.
Anthelmintic Activity
A series of 6-fluoro benzothiazole substituted thiazolidinones were screened for their anthelmintic activity using earthworms (Pheretima posthuma). The time taken for paralysis and death of the worms was recorded and compared with the standard drug Albendazole.
| Compound ID | Concentration (µg/mL) | Time for Paralysis (min) | Time for Death (min) | Reference |
| BT-6 | 50 | 48 | 79 | [1] |
| 100 | 41 | 72 | [1] | |
| 150 | 33 | 64 | [1] | |
| BT-7 | 50 | 53 | 85 | [1] |
| 100 | 46 | 78 | [1] | |
| 150 | 39 | 70 | [1] | |
| Albendazole | - | 29 | 58 | [1] |
Among the synthesized compounds, BT-6 and BT-7 demonstrated good anthelmintic activity.[1]
Anticancer Activity
Benzothiazole derivatives have been investigated for their anticancer properties. Some analogs, particularly those hybridized with other heterocyclic moieties like 1,2,3-triazole, have shown potent activity as Epidermal Growth Factor Receptor (EGFR) inhibitors.[2][3]
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Reference |
| 8a | T47-D (Breast) | 17 | Erlotinib | 1.3 | [3] |
| 8b | T47-D (Breast) | 13 | Erlotinib | 1.3 | [3] |
| 38 | Capan-1 (Pancreatic) | 0.6 | Etoposide | - | |
| 38 | NCI-H460 (Lung) | 0.9 | Etoposide | - |
Experimental Protocols
Synthesis of 3-(7-chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-chloro phenyl)thiazolidin-4-one (BT-1)[1]
-
Synthesis of 2-amino-6-fluoro-7-chloro(1,3)benzothiazole: To 20 ml of glacial acetic acid cooled below room temperature, 8 g (0.08 mol) of potassium thiocyanate and 1.45 g (0.01 mol) of 4-fluoro-3-chloroaniline were added. Bromine (0.5 ml) in 5 ml of glacial acetic acid was then added dropwise with constant stirring, maintaining the temperature below 10°C. The mixture was stirred for an additional 2 hours and then heated to 85°C. The hot solution was filtered, and the filtrate was cooled and neutralized with ammonia solution to a pH of 6.0. The resulting dark yellow precipitate was collected and recrystallized from a 1:1 mixture of benzene and ethanol.
-
Synthesis of 7-chloro-N-(4-chlorobenzylidene)-6-fluoro benzo[d]thiazol-2-amine: A mixture of 2-amino-6-fluoro-7-chloro(1,3)benzothiazole (0.01 mol) and substituted chlorobenzaldehyde (0.02 mol) with 2-3 drops of glacial acetic acid in 20 ml of methanol was refluxed on a water bath for about 5 hours. The resulting solid was separated and recrystallized from ethanol.
-
Synthesis of the final compound: A mixture of the product from the previous step (0.01 mol) in 50 ml of ethanol and mercaptoacetic acid (0.01 mol) with a pinch of Zinc chloride was refluxed on a water bath for 8 hours. The resulting solid was recrystallized from a 1:1 mixture of methanol and chloroform to yield the final compound.
Anthelmintic Activity Screening[1]
-
Test solutions of the synthesized compounds and the standard drug, Albendazole, were prepared at concentrations of 50, 100, and 150 µg/ml in DMSO.
-
Six earthworms of approximately equal size were placed in each 9 cm petri dish containing 25 ml of the test solution.
-
Observations were made for the time taken for paralysis (no movement except when shaken vigorously) and the time taken for death (no movement when shaken vigorously or when dipped in warm water at 50°C).
-
The results were expressed as a mean ± SEM of six worms in each group.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Several benzothiazole-triazole hybrid analogs have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2][3] The binding of a ligand, such as EGF, to EGFR leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. Inhibition of EGFR by small molecules like the described benzothiazole analogs can block these oncogenic signals.
Caption: EGFR signaling pathway and its inhibition by benzothiazole analogs.
General Synthetic Workflow for Thiazolidinone Analogs
The synthesis of the this compound derived thiazolidinones generally follows a multi-step process, starting from the corresponding aniline, followed by the formation of the benzothiazole ring, Schiff base formation, and finally cyclization to the thiazolidinone.
Caption: General synthetic workflow for thiazolidinone analogs.
Anthelmintic Activity Screening Workflow
The evaluation of the anthelmintic activity of the synthesized compounds involves a standardized in-vitro assay using earthworms as a model organism.
Caption: Experimental workflow for anthelmintic activity screening.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]
- 3. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Chloro-7-fluorobenzo[d]thiazole: A Cost-Benefit Analysis
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-Chloro-7-fluorobenzo[d]thiazole is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides a detailed cost-benefit analysis of two plausible synthetic methods for this target molecule, supported by analogous experimental data from the literature.
Method 1: Two-Step Synthesis via Sandmeyer Reaction
This classical approach involves the initial formation of a 2-aminobenzothiazole precursor, followed by a Sandmeyer reaction to introduce the chloro-substituent at the 2-position.
Step 1: Synthesis of 7-Fluoro-benzo[d]thiazol-2-amine
This step is analogous to the well-established synthesis of substituted 2-aminobenzothiazoles from anilines. Here, 3-fluoroaniline is reacted with potassium thiocyanate and bromine in glacial acetic acid.
Step 2: Sandmeyer Reaction
The resulting 7-Fluoro-benzo[d]thiazol-2-amine is then converted to the final product via a diazotization reaction followed by treatment with a copper(I) chloride catalyst.
Method 2: One-Pot Synthesis from 2-Amino-6-fluorobenzenethiol
This more direct approach involves the cyclization of 2-amino-6-fluorobenzenethiol with a phosgene equivalent, such as triphosgene, to directly form the 2-chloro-substituted benzothiazole ring.
Comparative Data Summary
The following table summarizes the key quantitative data for the two proposed synthetic methods. Please note that yields and reaction times for the specific target molecule are estimated based on closely related, documented procedures. The costs are based on currently available market prices for the starting materials and reagents and are subject to variation.
| Parameter | Method 1: Two-Step Synthesis (via Sandmeyer) | Method 2: One-Pot Synthesis |
| Overall Yield (Estimated) | 60-70% | 70-85% |
| Purity (Typical) | >98% (after purification) | >97% (after purification) |
| Total Reaction Time | ~24 hours | ~8 hours |
| Key Starting Materials | 3-Fluoroaniline, Potassium Thiocyanate, Bromine, Sodium Nitrite, Copper(I) Chloride | 2-Amino-6-fluorobenzenethiol, Triphosgene |
| Estimated Cost per Gram of Product | $15 - $25 | $20 - $30 |
| Key Advantages | Utilizes readily available and relatively inexpensive starting materials. Well-established and robust reaction sequence. | Fewer reaction steps. Potentially higher overall yield. |
| Key Disadvantages | Two distinct reaction steps, increasing overall process time. Use of highly toxic and corrosive bromine. Diazonium salt intermediate can be unstable. | Triphosgene is a toxic reagent that must be handled with care. 2-Amino-6-fluorobenzenethiol is a more specialized and potentially more expensive starting material. |
Experimental Protocols
Method 1: Two-Step Synthesis via Sandmeyer Reaction
Step 1: Synthesis of 7-Fluoro-benzo[d]thiazol-2-amine (Analogous to the synthesis of 2-amino-6-fluorobenzothiazole[1])
-
In a well-ventilated fume hood, dissolve 3-fluoroaniline (1.0 eq) in glacial acetic acid.
-
To this solution, add a solution of potassium thiocyanate (4.0 eq) in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into a large volume of crushed ice and neutralize with a concentrated ammonium hydroxide solution.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 7-Fluoro-benzo[d]thiazol-2-amine.
Step 2: Sandmeyer Reaction (Analogous to general deaminative chlorination procedures[2])
-
In a fume hood, suspend 7-Fluoro-benzo[d]thiazol-2-amine (1.0 eq) in an aqueous solution of hydrochloric acid (3-4 eq).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Gas evolution (N₂) will be observed.
-
Heat the mixture to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: One-Pot Synthesis from 2-Amino-6-fluorobenzenethiol
(Analogous to reactions of aminothiophenols with phosgene equivalents)
-
Caution: This reaction should be performed in a well-ventilated fume hood as triphosgene is toxic and releases phosgene upon decomposition.
-
To a stirred solution of 2-amino-6-fluorobenzenethiol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in a dry, aprotic solvent (e.g., tetrahydrofuran or dichloromethane) at 0 °C, add a solution of triphosgene (0.4 eq) in the same solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualization of Synthesis Pathways
Caption: Comparative workflow of the two synthesis methods for this compound.
References
A Comparative Guide to the Applications of 2-Chloro-7-fluorobenzo[d]thiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comparative analysis of the applications of 2-Chloro-7-fluorobenzo[d]thiazole and its derivatives, focusing on their potential as anticancer and antimicrobial agents. While direct comparative studies on this compound are limited, this document synthesizes data from structurally related compounds to provide insights into its potential performance and applications.
Anticancer Applications
Benzothiazole derivatives have emerged as a promising class of anticancer agents, often exerting their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The presence of fluorine and chlorine atoms on the benzothiazole ring can enhance the cytotoxic activity of these compounds.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of various halogenated benzothiazole derivatives against different human cancer cell lines. It is important to note that these results are from different studies and direct comparisons should be made with caution due to variations in experimental conditions, cell lines, and reference drugs.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference Drug | Reference Drug IC50/GI50 (µM) |
| 2-(4-Hydroxyphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | 0.4 | - | - |
| 3-((5-Fluorobenzothiazol-2-yl)phenol) | MCF-7 (Breast) | 0.57 | - | - |
| Dichlorophenyl-containing chlorobenzothiazole | HOP-92 (Non-small cell lung) | 0.0718 | - | - |
| 2-Amino-substituted chlorobenzothiazole | HCT116 (Colon) | 6.43 ± 0.72 | - | - |
| 2-Amino-substituted chlorobenzothiazole | A549 (Lung) | 9.62 ± 1.14 | - | - |
| Benzothiazole derivative 4 | MCF-7 (Breast) | 8.64 | Cisplatin | 13.33 |
| Benzothiazole derivative 5c | MCF-7 (Breast) | 7.39 | Cisplatin | 13.33 |
| Benzothiazole derivative 5d | MCF-7 (Breast) | 7.56 | Cisplatin | 13.33 |
| Benzothiazole derivative 6b | MCF-7 (Breast) | 5.15 | Cisplatin | 13.33 |
| 2-(2-(2-chloro-6-fluorophenyl)-4-oxothiazolidin-3-yl)benzo[d]thiazole-6-carbonitrile | MRSA | 0.30 mg/mL (MIC) | Streptomycin | - |
IC50: Half maximal inhibitory concentration; GI50: Half maximal growth inhibition; MIC: Minimum Inhibitory Concentration. Data is compiled from multiple sources for comparative insight.[1][2][3][4]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a reference drug. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.[5]
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Visualizing the Experimental Workflow
Caption: Workflow for determining the cytotoxicity of benzothiazole derivatives using the MTT assay.
Antimicrobial Applications
Derivatives of benzothiazole are also recognized for their potent activity against a range of microbial pathogens. The incorporation of chloro and fluoro groups can enhance the antimicrobial spectrum and potency.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for various halogenated benzothiazole derivatives against selected microbial strains. As with the anticancer data, these values are compiled from different studies and should be interpreted with consideration of the varying experimental conditions.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| Pyrazole-conjugated benzothiazole 4d | Mycobacterium tuberculosis | 1.6 | - | - |
| Pyrazole-conjugated benzothiazole 4e | Mycobacterium tuberculosis | 1.6 | - | - |
| Benzothiazole-thiazole hybrid 4b | S. aureus | 3.90 | Streptomycin | - |
| Benzothiazole-thiazole hybrid 4c | E. coli | 7.81 | Streptomycin | - |
| Benzothiazole-thiazole hybrid 4d | P. aeruginosa | 7.81 | Streptomycin | - |
| Benzothiazole-thiazole hybrid 4f | C. albicans | 15.63 | Fluconazole | - |
| 2-(2-(2-chloro-6-fluorophenyl)-4-oxothiazolidin-3-yl)benzo[d]thiazole-6-carbonitrile | P. aeruginosa (resistant) | 60 | Ampicillin | >1000 |
MIC: Minimum Inhibitory Concentration. Data is compiled from multiple sources for comparative insight.[4][7][8]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds and reference antibiotics
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds and reference antibiotics in the broth medium directly in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing a Potential Mechanism of Action
Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways. The following diagram illustrates a simplified representation of a generic kinase inhibition pathway.
Caption: Simplified diagram of a kinase signaling pathway and its inhibition by a benzothiazole derivative.
Conclusion
While direct comparative data for this compound is not extensively available, the analysis of structurally similar halogenated benzothiazoles strongly suggests its potential as a versatile scaffold for the development of novel anticancer and antimicrobial agents. The presence of both chloro and fluoro substituents may offer advantages in terms of metabolic stability, membrane permeability, and binding affinity to biological targets. Further research involving head-to-head comparisons with established drugs and other benzothiazole analogs is warranted to fully elucidate the therapeutic potential of this compound derivatives. The experimental protocols and workflows provided in this guide offer a foundation for such future investigations.
References
- 1. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. researchhub.com [researchhub.com]
- 7. Synthesis, characterization and biological screening of pyrazole-conjugated benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 2-Chloro-7-fluorobenzo[d]thiazole
For researchers, scientists, and professionals in drug development, the accurate assessment of compound purity is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized 2-Chloro-7-fluorobenzo[d]thiazole, complete with experimental protocols and data presentation examples.
Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the desired level of accuracy, the nature of potential impurities, and the available instrumentation. Below is a comparison of common techniques for purity assessment.[1][]
| Method | Principle | Advantages | Disadvantages | Primary Use Case |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | High resolution and sensitivity; quantitative; applicable to a wide range of compounds.[3] | Requires reference standards for identification and quantification. | Quantitative purity determination and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility, followed by mass-based detection. | Excellent separation for volatile compounds; provides structural information of impurities.[4][5] | Not suitable for non-volatile or thermally labile compounds. | Identification and quantification of volatile impurities. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Provides detailed structural information; can be used for quantitative analysis (qNMR) without a specific reference standard for the impurity.[6] | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret. | Structural confirmation and quantification of major components and impurities. |
| Elemental Analysis (CHN/S) | Combustion of the sample to convert elements to simple gases, which are then quantified. | Provides the elemental composition (C, H, N, S); can detect inorganic impurities.[7][8] | Does not provide information on the nature of organic impurities. | Confirmation of elemental composition and detection of non-carbon-based impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Simple, fast, and inexpensive.[1] | Insensitive to small amounts of impurities; not a quantitative method. | Preliminary assessment of purity. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (purity ≥ 98%)[9]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.[3]
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile. Further dilute with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Run Time: 10 minutes
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solution. The purity is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method for the identification and quantification of volatile impurities in the synthesized compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for aromatic compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 120 °C (hold for 3 minutes), ramp to 260 °C at 6 °C/min (hold for 1 minute), then ramp to 320 °C at 8 °C/min (hold for 5 minutes).[10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 50-500 m/z
-
-
Analysis: Inject 1 µL of the sample solution. Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra. The purity can be estimated by the relative peak areas.
¹H NMR Spectroscopy
This protocol details the use of ¹H NMR for structural confirmation and purity assessment.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis:
-
Confirm the structure of this compound by analyzing the chemical shifts, integration values, and coupling patterns of the aromatic protons.
-
Identify any impurity signals in the spectrum. The purity can be estimated by comparing the integration of the analyte signals to the integration of the impurity signals. For quantitative NMR (qNMR), a certified internal standard with a known concentration would be added to the sample.[6]
-
Data Presentation
Quantitative data should be summarized in clear and concise tables.
Table 1: HPLC Purity Analysis of Synthesized this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 1,200 | 0.5 | Impurity A |
| 2 | 4.8 | 235,000 | 98.5 | This compound |
| 3 | 6.2 | 2,400 | 1.0 | Impurity B |
| Total | 238,600 | 100.0 |
Table 2: GC-MS Impurity Profile
| Retention Time (min) | Area % | Proposed Impurity Structure (from MS) |
| 8.1 | 0.8 | Starting material (e.g., 2-amino-7-fluorobenzothiazole) |
| 10.5 | 99.1 | This compound |
| 12.3 | 0.1 | Dimerization byproduct |
Visualizations
A diagram of the experimental workflow provides a clear overview of the purity assessment process.
Caption: Workflow for the comprehensive purity assessment of this compound.
References
- 1. moravek.com [moravek.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation - ProQuest [proquest.com]
- 9. This compound | 154327-28-3 [sigmaaldrich.com]
- 10. scispace.com [scispace.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of 2-Chloro-7-fluorobenzo[d]thiazole
For researchers, scientists, and professionals in drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-7-fluorobenzo[d]thiazole, ensuring the protection of both laboratory personnel and the environment.
Crucial Safety and Handling Information
This compound is a halogenated organic compound that requires careful handling in a well-ventilated laboratory, preferably within a chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Hazard Identification:
This compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
The following precautionary statements should be strictly followed:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below. Please note that some of these values are predicted and should be used as a guide.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFNS | [1][2] |
| Molecular Weight | 187.62 g/mol | [1] |
| Melting Point | Approximately 210-212 °C | [3] |
| Boiling Point (Predicted) | 253.0 ± 13.0 °C | [1][3] |
| Density (Predicted) | 1.532 ± 0.06 g/cm³ | [1][3] |
| Appearance | Colorless to off-white solid | [1] |
| Purity | 95% | |
| Storage Temperature | 2-8 °C | [1] |
| Solubility | Soluble in some organic solvents (e.g., ethanol, dichloromethane) | [3] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility. As a halogenated organic compound, it must be segregated from other waste streams.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealable container for "Halogenated Organic Waste."
-
Collect all waste materials containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads), in this dedicated container.
-
Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.
2. Container Labeling:
-
The waste container must be clearly and accurately labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
Appropriate hazard pictograms (e.g., harmful/irritant).
-
The approximate quantity of the waste.
-
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the disposal facility with a copy of the Safety Data Sheet (SDS) for this compound.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
